Product packaging for Cladribine(Cat. No.:CAS No. 5542-92-7)

Cladribine

Cat. No.: B601060
CAS No.: 5542-92-7
M. Wt: 285.69 g/mol
InChI Key: PTOAARAWEBMLNO-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cladribine (2-chlorodeoxyadenosine, 2-CdA) is a synthetic purine nucleoside analog that serves as a critical tool for researchers investigating lymphocytic diseases and immune-mediated neurological conditions . Its core research value lies in its selective cytotoxicity towards lymphocytes, which underpins its applications in studying hematological cancers and the pathogenesis of demyelinating diseases. Mechanism of Action: this compound acts as an antimetabolite. Its structure mimics deoxyadenosine but is resistant to degradation by adenosine deaminase (ADA), leading to intracellular accumulation . Upon cellular uptake, it is preferentially phosphorylated by deoxycytidine kinase (DCK) to its active form, this compound triphosphate (Cd-ATP) . This active metabolite incorporates into DNA, inhibiting DNA synthesis and repair, and disrupting cellular metabolism. This process ultimately triggers apoptosis, or programmed cell death . The compound is particularly toxic to cells with a high DCK-to-5'-nucleotidase ratio, a characteristic of B and T lymphocytes, resulting in selective and transient lymphodepletion . Research Applications: this compound is extensively used in preclinical and clinical research for relapsing forms of multiple sclerosis (MS) and certain leukemias . In MS research, it is utilized to model and understand the role of adaptive immunity in demyelination, as it effectively depletes the B-cell and T-cell populations implicated in the disease's inflammatory cascade . In oncology, this compound is a key compound for studying hairy cell leukemia and chronic lymphocytic leukemia, where it induces high rates of complete remission by targeting malignant lymphocytes . Its ability to penetrate the central nervous system also makes it valuable for neuro-oncology and neuroimmunology research . Important Note: This product is intended For Research Use Only . It is not for human or veterinary diagnostic or therapeutic uses. All safety data sheets (SDS) must be reviewed before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN5O3 B601060 Cladribine CAS No. 5542-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5542-92-7

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

IUPAC Name

(2R,3S,5S)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1

InChI Key

PTOAARAWEBMLNO-JKUQZMGJSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1’-epi-Cladribine;  2-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-adenine;  2-Chloro-6-amino-9-(2-deoxy-α-D-erythro-pentofuranosyl)purine;  2-Chloro-α-D-2’-deoxyadenosine;  NSC 105013

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Intracellular Activation and Metabolism Pathways

Cladribine (B1669150) functions as a prodrug, meaning it is administered in an inactive form and must undergo metabolic conversion within the cell to exert its therapeutic effects. drugbank.comtga.gov.aunih.govnih.gov This intracellular activation is a multi-step process involving several key enzymes that ultimately lead to the formation of the cytotoxic compound, this compound triphosphate (Cd-ATP).

The initial and rate-limiting step in this compound's activation is its phosphorylation by the enzyme deoxycytidine kinase (dCK). tga.gov.auwikipedia.orgtandfonline.comashpublications.orgresearchgate.netashpublications.orgtaylorandfrancis.com this compound is transported into cells, particularly lymphocytes, via nucleoside transporter proteins. drugbank.comwikipedia.orgashpublications.org Once inside, dCK catalyzes the addition of a phosphate (B84403) group to this compound, forming this compound monophosphate (Cd-AMP). drugbank.comtga.gov.aunih.govnih.govwikipedia.org The efficiency of this phosphorylation is a critical determinant of this compound's cytotoxicity. Lymphocytes are particularly susceptible to this compound because they exhibit high levels of dCK activity. tga.gov.auashpublications.orgpatsnap.comnih.govnih.gov This high enzymatic activity ensures the efficient conversion of the prodrug into its active form. tga.gov.auashpublications.orgpatsnap.com

Following its initial phosphorylation to Cd-AMP, the molecule undergoes two subsequent phosphorylation steps to become the active cytotoxic agent, this compound triphosphate (Cd-ATP). drugbank.comtga.gov.aunih.govwikipedia.orgashpublications.org These sequential phosphorylations are catalyzed by nucleoside monophosphate kinase and nucleoside diphosphate (B83284) kinase, respectively, converting Cd-AMP to this compound diphosphate (Cd-ADP) and finally to Cd-ATP. drugbank.comnih.govnih.govtandfonline.comashpublications.org The accumulation of Cd-ATP within the cell is the ultimate trigger for the cascade of events leading to cell death. drugbank.comwikipedia.orgtandfonline.com The intracellular half-life of Cd-ATP is approximately 10 hours. tga.gov.aufda.gov

The intracellular concentration of the active Cd-ATP is regulated by a balance between activating and deactivating enzymes. tga.gov.auwikipedia.orgtandfonline.com The primary deactivating enzyme is 5'-nucleotidase (5'-NT), which catalyzes the dephosphorylation of Cd-AMP back to this compound, rendering it inactive. drugbank.comtga.gov.aunih.govtandfonline.comnih.gov The selective toxicity of this compound towards lymphocytes is largely attributed to the favorable ratio of dCK to 5'-NT in these cells. tga.gov.auwikipedia.orgashpublications.orgnih.govnih.gov Lymphocytes have relatively low levels of 5'-NT, which means that once this compound is phosphorylated, it is less likely to be deactivated, leading to the accumulation of toxic Cd-ATP. drugbank.comtga.gov.auwikipedia.orgashpublications.org Conversely, cells with a higher 5'-NT to dCK ratio are more resistant to this compound's effects. wikipedia.orgtandfonline.com

A key structural feature of this compound is the substitution of a chlorine atom for a hydrogen atom in the purine (B94841) ring. tga.gov.aunih.govnih.gov This modification makes this compound resistant to degradation by the enzyme adenosine (B11128) deaminase (ADA). drugbank.comtga.gov.auwikipedia.orgashpublications.orgnih.govnih.govrndsystems.com ADA normally breaks down adenosine and its analogs. By resisting this degradation, this compound has a longer intracellular residence time, allowing for greater accumulation within the target cells and more efficient conversion to its active triphosphate form. drugbank.comtga.gov.au This resistance is a crucial factor contributing to its potent cytotoxic effects. wikipedia.orgashpublications.org

Role of 5'-Nucleotidase (5'-NT) in Deactivation

Interference with Nucleic Acid Synthesis and Integrity

The cytotoxicity of this compound is primarily executed through the interference of its active metabolite, Cd-ATP, with the synthesis and maintenance of nucleic acids, particularly DNA. This interference occurs through multiple mechanisms, ultimately leading to the induction of apoptosis, or programmed cell death.

In dividing cells, Cd-ATP acts as a competitive inhibitor of deoxyadenosine (B7792050) triphosphate (dATP), a natural building block of DNA. drugbank.comtga.gov.au It gets incorporated into the growing DNA chain during replication. wikipedia.orgpatsnap.comnih.gov This incorporation disrupts the normal process of DNA synthesis. patsnap.comaacrjournals.org Furthermore, Cd-ATP inhibits key enzymes involved in DNA metabolism, including ribonucleotide reductase and DNA polymerase. tga.gov.auashpublications.orgaacrjournals.orgnih.govapollopharmacy.in Ribonucleotide reductase is essential for producing the deoxynucleotides required for DNA synthesis, and its inhibition depletes the cell of these vital precursors. patsnap.comaacrjournals.org The inhibition of DNA polymerase further halts the replication process. ashpublications.org

The incorporation of Cd-ATP into DNA and the inhibition of essential enzymes lead to the accumulation of DNA strand breaks. tga.gov.auwikipedia.orgashpublications.orgpatsnap.com In both dividing and resting cells, these DNA strand breaks trigger a cellular stress response. tga.gov.auashpublications.org This response involves the activation of the poly(ADP-ribose) polymerase (PARP) enzyme, which attempts to repair the DNA damage. drugbank.comashpublications.org However, the extensive damage leads to the over-activation of PARP, which in turn depletes the cell's stores of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and ATP, leading to an energy crisis and ultimately, apoptotic cell death. drugbank.comtga.gov.auashpublications.org

Additionally, this compound can induce apoptosis through a mitochondrial pathway. It can cause the release of cytochrome c and apoptosis-inducing factor from the mitochondria into the cytosol, which activates caspase-dependent and independent apoptotic pathways. drugbank.comtga.gov.au

Table of Key Enzymes in this compound Metabolism

Enzyme Function Role in this compound Action
Deoxycytidine Kinase (dCK) Phosphorylates deoxynucleosides Activation: Initial and rate-limiting step in converting this compound to its active form. tga.gov.auwikipedia.orgtandfonline.comashpublications.orgresearchgate.netashpublications.orgtaylorandfrancis.com
Deoxyguanosine Kinase (dGK) Phosphorylates purine deoxynucleosides in mitochondria Activation: Provides an alternative pathway for this compound phosphorylation. drugbank.comtga.gov.aunih.govnih.govtandfonline.comashpublications.orgaacrjournals.orgmdpi.com
5'-Nucleotidase (5'-NT) Dephosphorylates nucleoside monophosphates Deactivation: Inactivates this compound monophosphate, reducing cytotoxicity. drugbank.comtga.gov.aunih.govtandfonline.comnih.gov
Adenosine Deaminase (ADA) Deaminates adenosine and its analogs Resistance: this compound's structure makes it resistant to ADA, prolonging its intracellular presence. drugbank.comtga.gov.auwikipedia.orgashpublications.orgnih.govnih.govrndsystems.com
Ribonucleotide Reductase Reduces ribonucleotides to deoxyribonucleotides Inhibition by Cd-ATP: Depletes the building blocks for DNA synthesis. tga.gov.auashpublications.orgpatsnap.comaacrjournals.orgnih.gov
DNA Polymerase Synthesizes DNA molecules from deoxyribonucleotides Inhibition by Cd-ATP: Halts DNA replication. tga.gov.auashpublications.orgaacrjournals.orgnih.govapollopharmacy.in

Table of Compound Names

Compound Name Abbreviation
This compound 2-CdA
This compound Monophosphate Cd-AMP
This compound Diphosphate Cd-ADP
This compound Triphosphate Cd-ATP
Deoxyadenosine Triphosphate dATP
Nicotinamide Adenine Dinucleotide NAD

Incorporation into DNA Strands

A primary mechanism of this compound's cytotoxicity involves the incorporation of its active form, CdATP, into the DNA of cells. wikipedia.orgpatsnap.com As a structural mimic of deoxyadenosine triphosphate (dATP), CdATP is recognized by DNA polymerases and integrated into the growing DNA chain during replication. tga.gov.auashpublications.org The presence of the chlorine atom at the 2-position of the purine ring, however, alters the structure of the DNA. wikipedia.org This incorporation is a critical step that leads to further cellular damage. wikipedia.orgpatsnap.com

Inhibition of DNA Polymerases

CdATP competes with the natural nucleotide, deoxyadenosine triphosphate (dATP), for a position in the DNA strand. tga.gov.au This competition leads to the inhibition of DNA polymerases, enzymes essential for DNA synthesis and repair. tga.gov.aunih.gov Specifically, this compound has been shown to inhibit DNA polymerase α and β. ashpublications.orgsketchy.com The inhibition of these polymerases stalls the replication fork, thereby halting DNA synthesis. patsnap.com In vitro studies have demonstrated that DNA templates containing 2-chloroadenine (B193299) (the base in this compound) significantly reduce the rate and extent of DNA synthesis by human DNA polymerase β and Klenow fragment. nih.gov Bypassing these incorporated this compound residues requires significantly higher concentrations of the natural deoxynucleoside triphosphates (dNTPs). nih.gov For instance, approximately 20- and 50-fold greater dNTP concentrations are needed for synthesis to proceed past this compound sites by polymerase α and β, respectively. nih.gov

Induction of DNA Strand Breaks (Single and Double-Strand)

The incorporation of CdATP into DNA and the subsequent stalling of replication forks lead to the formation of DNA strand breaks. patsnap.comdrugbank.com The cell's DNA repair machinery recognizes the altered DNA containing this compound as damaged. patsnap.com Attempts to repair this damage can result in the creation of both single and double-strand breaks. tga.gov.audrugbank.com The accumulation of these breaks is a potent trigger for apoptosis, or programmed cell death. wikipedia.orgpatsnap.com In resting, non-dividing cells, this compound primarily causes single-strand breaks, which also contributes to cell death. tga.gov.auashpublications.org

Replication Stress and Cell Cycle Arrest Induction

The combination of DNA polymerase inhibition and the formation of DNA strand breaks induces a state of "replication stress" within the cell. patsnap.com Replication stress is characterized by the slowing or stalling of DNA replication. nih.govbiorxiv.org This stress activates cellular DNA damage response pathways, such as the ATR/CHK1 pathway. nih.govresearchgate.net Activation of these pathways leads to cell cycle arrest, primarily at the G1/S phase boundary, preventing the cell from progressing through the division cycle. sketchy.com This arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, the cell is directed towards apoptosis. nih.gov

Impact on Nucleotide Metabolism

This compound's effects extend beyond direct interaction with DNA. It also significantly impacts the cellular machinery responsible for producing the building blocks of DNA.

Inhibition of Ribonucleotide Reductase

The active form of this compound, CdATP, is a potent inhibitor of ribonucleotide reductase (RNR). tga.gov.auashpublications.orgdrugbank.com RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the precursors required for DNA synthesis. nih.gov By inhibiting RNR, this compound effectively chokes off the supply of building blocks needed for both DNA replication and repair. tga.gov.auaacrjournals.org This inhibition is a key aspect of this compound's multi-pronged attack on cellular proliferation. patsnap.comaacrjournals.org

Alteration of Deoxyribonucleotide Pool Levels

The inhibition of ribonucleotide reductase by CdATP leads to an imbalance in the intracellular pools of deoxyribonucleotide triphosphates (dNTPs). tga.gov.au This disruption of the carefully maintained balance of dNTPs further exacerbates the inhibition of DNA synthesis and repair. e-lactancia.org Studies in human promyelocytic cell lines have shown that resistance to this compound can be associated with altered intracellular pools of deoxynucleotides, highlighting the importance of this mechanism. aacrjournals.org The depletion of the dNTP pool further sensitizes the cell to the DNA-damaging effects of this compound, creating a synergistic effect that promotes cell death. patsnap.com

Table 1: Research Findings on this compound's Mechanisms

Mechanism Research Finding Cell Types Studied
Incorporation into DNA CdATP is incorporated into DNA, leading to replication stress and strand breaks. patsnap.com Lymphocytes, Monocytes patsnap.com
DNA Polymerase Inhibition Inhibits DNA polymerase α and β, stalling DNA synthesis. ashpublications.orgsketchy.com Human polymerase beta, Klenow fragment nih.gov
DNA Strand Breaks Induces both single and double-strand breaks in DNA. tga.gov.audrugbank.com Dividing and resting lymphocytes tga.gov.auashpublications.org
Replication Stress Causes replication stress, leading to cell cycle arrest at the G1/S phase. patsnap.comsketchy.com Cancer cells nih.gov
Ribonucleotide Reductase Inhibition CdATP inhibits ribonucleotide reductase, depleting dNTP pools. tga.gov.auashpublications.org Human promyelocytic cell line (HL60) aacrjournals.org

| Altered dNTP Pools | Leads to an imbalance of intracellular deoxyribonucleotide pools. tga.gov.au | Human promyelocytic cell line (HL60) aacrjournals.org |

Table 2: Compound Names Mentioned

Compound Name
2-chloroadenine
2-chlorodeoxyadenosine (2-CdA)
2-chlorodeoxyadenosine triphosphate (CdATP)
This compound
Deoxyadenosine triphosphate (dATP)

Induction of Programmed Cell Death Pathways

This compound is a purine nucleoside analog that triggers programmed cell death, or apoptosis, in both actively dividing and resting lymphocytes. drugbank.comashpublications.org Its efficacy stems from its multifaceted impact on cellular pathways, leading to the systematic dismantling of the cell. The induction of cell death by this compound is not limited to a single mechanism but involves a coordinated activation of various pro-apoptotic signals.

Apoptosis Mechanisms (Caspase-Dependent and -Independent)

This compound initiates apoptosis through both caspase-dependent and caspase-independent pathways, highlighting its robust cytotoxic capabilities. ashpublications.orgnih.gov The specific pathway activated can depend on the cell type and its genetic makeup. medsci.org

The caspase-dependent pathway is a primary mechanism of this compound-induced apoptosis. mdpi.com Upon cellular uptake and conversion to its active triphosphate form, this compound triphosphate (Cd-ATP), the drug induces DNA strand breaks. ashpublications.orgwikipedia.org This DNA damage can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. medsci.org

Intrinsic Pathway : This pathway involves the activation of pro-apoptotic Bcl-2 family proteins like Bax, which in turn leads to the release of mitochondrial factors that activate a cascade of caspases. medsci.orgspandidos-publications.com Studies have shown that this compound treatment upregulates Bax expression while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. medsci.orgspandidos-publications.com This shift in the balance of pro- and anti-apoptotic proteins is a critical step in committing the cell to apoptosis. The subsequent activation of initiator caspase-9 and effector caspases, including caspase-3 and caspase-6, executes the apoptotic program. nih.gov

Extrinsic Pathway : this compound has also been shown to engage the extrinsic pathway by increasing the expression of death receptors like DR4 and activating caspase-8. medsci.org

The caspase-independent pathway provides an alternative route to cell death, ensuring efficacy even if caspase-dependent mechanisms are compromised. ashpublications.orgnih.gov A key player in this pathway is the apoptosis-inducing factor (AIF). ashpublications.orgnih.gov Following this compound-induced mitochondrial stress, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death without the involvement of caspases. ashpublications.orgnih.gov This dual-mechanism approach makes this compound a potent agent against various cell types. ashpublications.orgmedsci.org

Release of Cytochrome c

A pivotal event in the intrinsic apoptotic pathway initiated by this compound is the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol. ashpublications.orgwikipedia.org this compound, in its active triphosphate form (Cd-ATP), directly impacts mitochondrial integrity. researchgate.net

The process is largely mediated by the Bcl-2 family of proteins. This compound treatment promotes the activation and translocation of pro-apoptotic members like Bax to the mitochondrial membrane. medsci.org This disrupts the anti-apoptotic function of proteins like Bcl-2, leading to the formation of pores in the mitochondrial outer membrane. medsci.orgspandidos-publications.com

Once released, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1) in the cytosol. mdpi.comcsic.es This binding, in the presence of dATP (or Cd-ATP which can substitute for it), triggers a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome. csic.esresearchgate.net The assembled apoptosome then recruits and activates pro-caspase-9, which in turn activates downstream effector caspases like caspase-3, culminating in the execution phase of apoptosis. mdpi.comresearchgate.net

Activation of p53 Pathways

The tumor suppressor protein p53 plays a significant, though not always essential, role in this compound-induced apoptosis. medsci.orgresearchgate.net The accumulation of DNA strand breaks caused by the incorporation of Cd-ATP into DNA is a potent activator of the p53 pathway. wikipedia.orgnih.gov

Upon activation, p53 can be phosphorylated, enhancing its stability and function as a transcription factor. ashpublications.org Activated p53 promotes apoptosis by transcriptionally upregulating pro-apoptotic genes, most notably those belonging to the Bcl-2 family, such as Bax, NOXA, and PUMA. researchgate.netmdpi.com The increased expression of these proteins shifts the cellular balance towards apoptosis, facilitating mitochondrial outer membrane permeabilization and the release of cytochrome c. researchgate.netmdpi.com

Furthermore, p53 can induce the expression of p21 (WAF1), a cyclin-dependent kinase inhibitor. medsci.orgnih.gov While p21 is primarily associated with cell cycle arrest, its induction following DNA damage can provide time for DNA repair or, if the damage is too severe, contribute to the apoptotic decision. medsci.orgnih.gov Studies in colorectal carcinoma cells have shown that cells with functional p53 exhibit greater sensitivity to this compound-induced apoptosis and necrosis compared to cells lacking p53 or p21. nih.gov However, this compound can also induce apoptosis through p53-independent mechanisms, which is particularly relevant for cancers with mutated or deleted p53 genes. ashpublications.orgnih.gov

Poly(ADP-Ribose) Polymerase (PARP) Activation and Nicotinamide Adenine Dinucleotide/ATP Depletion

In resting cells, where DNA replication is not the primary target, this compound induces apoptosis through a mechanism involving DNA damage repair systems and subsequent energy depletion. ashpublications.org The incorporation of this compound's active metabolite into DNA causes single-strand breaks. ashpublications.orgresearchgate.net

These DNA breaks trigger the activation of the nuclear enzyme Poly(ADP-Ribose) Polymerase (PARP), a key sensor of DNA damage. ashpublications.orgresearchgate.net Overactivation of PARP in response to extensive DNA damage leads to a rapid and substantial depletion of its substrate, nicotinamide adenine dinucleotide (NAD+). drugbank.comashpublications.orgnih.govfrontiersin.org

NAD+ is a critical coenzyme for cellular redox reactions and is essential for the production of adenosine triphosphate (ATP) through glycolysis and oxidative phosphorylation. nih.govmdpi.com The massive consumption of NAD+ by PARP, coupled with the cell's attempt to resynthesize it, leads to a catastrophic depletion of the cellular ATP pool. ashpublications.orgfrontiersin.org This severe energy crisis cripples essential cellular functions and ultimately precipitates apoptotic or necrotic cell death. drugbank.comresearchgate.net This PARP-mediated energy depletion represents a crucial pathway for this compound's cytotoxicity, particularly in non-dividing cells. ashpublications.org

Autophagy Induction

In addition to apoptosis, this compound has been shown to induce autophagy, another form of programmed cell death. drugbank.comnih.gov Autophagy is a catabolic process where the cell degrades its own components within lysosomes. While it can be a survival mechanism under stress, excessive or sustained autophagy can lead to cell death.

Pharmacological Research and Disposition Non Clinical

Cellular Uptake and Transporter Mechanisms

The movement of cladribine (B1669150) into and out of cells is facilitated by several key transporter proteins. In vitro studies have identified this compound as a substrate for both equilibrative and concentrative nucleoside transporters, as well as the efflux transporter, breast cancer resistance protein (BCRP). fda.goveuropa.eueuropa.eu

Equilibrative Nucleoside Transporter 1 (ENT1) is a key transporter responsible for the intracellular uptake of this compound, particularly into its target B and T-lymphocytes. researchgate.netnih.gov The expression of ENT1 is critical for the entry of several nucleoside analogs into cells where they can then be metabolized to their active forms. oncotarget.com In vitro studies confirm that this compound is a substrate of ENT1, which facilitates its distribution across biological membranes. fda.goveuropa.eueuropa.eu The renal excretion of this compound is also thought to be partly driven by ENT1. d-nb.infox-mol.com

In vitro studies have demonstrated that this compound is also a substrate for the Concentrative Nucleoside Transporter 3 (CNT3). fda.goveuropa.eueuropa.eu CNTs are a family of transporters that mediate the sodium-dependent uptake of nucleosides. researchgate.net Specifically, CNT3 is capable of transporting both purine (B94841) and pyrimidine (B1678525) nucleosides. researchgate.net The distribution of this compound throughout the body appears to be mediated in part by CNT3. researchgate.netnih.gov

This compound has been identified as a substrate of the efflux transporter Breast Cancer Resistance Protein (BCRP), also known as ABCG2. fda.goveuropa.euresearchgate.net BCRP is expressed in various tissues, including the small intestine, and likely plays a role in modulating the oral absorption of this compound. researchgate.netnih.gov Inhibition of BCRP in the gastrointestinal tract could potentially increase the oral bioavailability and systemic exposure of this compound. europa.eu BCRP is also believed to be involved in the renal excretion of the compound. d-nb.inforesearchgate.net

Table 1: this compound Transporter Interactions

Transporter Type Role in this compound Disposition Reference
ENT1 Uptake Facilitates intracellular uptake, particularly into lymphocytes; contributes to renal excretion. fda.govresearchgate.netnih.govd-nb.infox-mol.com
CNT3 Uptake Mediates intracellular uptake and distribution throughout the body. fda.goveuropa.eueuropa.euresearchgate.netnih.govresearchgate.net

| BCRP | Efflux | Modulates oral absorption in the intestine; contributes to renal excretion. | fda.goveuropa.euresearchgate.netd-nb.inforesearchgate.netnih.gov |

Concentrative Nucleoside Transporter 3 (CNT3)

Intracellular Pharmacokinetics in Research Models

Once inside the cell, this compound undergoes phosphorylation to its active metabolites, which are retained intracellularly and exert the compound's cytotoxic effects.

This compound is a prodrug that becomes pharmacologically active upon intracellular phosphorylation. d-nb.infoeuropa.eu The initial and rate-limiting step is the conversion to this compound monophosphate (Cd-AMP) by deoxycytidine kinase (DCK). d-nb.infoeuropa.eu Cd-AMP is subsequently phosphorylated to this compound diphosphate (B83284) (Cd-ADP) and the active triphosphate form, this compound triphosphate (Cd-ATP). fda.govtga.gov.au

Lymphocytes are particularly susceptible to this compound due to their high levels of DCK and low levels of 5'-nucleotidase (5'-NTase), the enzyme responsible for dephosphorylating and deactivating Cd-AMP. nih.goveuropa.eu This high DCK to 5'-NTase ratio leads to the substantial accumulation and retention of the phosphorylated metabolites within these cells. nih.goveuropa.eu In vitro research has shown that intracellular concentrations of this compound and its phosphorylated forms in human lymphocytes can be approximately 30 to 40 times higher than extracellular concentrations as early as one hour after exposure. europa.eunih.govresearchgate.net This accumulation is a key factor in the compound's selective effect on lymphocytes.

The active phosphorylated metabolites of this compound have a prolonged presence within the target cells. In a study involving patients with chronic myelogenous leukemia, the intracellular half-life of this compound monophosphate (Cd-AMP) was determined to be 15 hours. fda.govtga.gov.au The active moiety, this compound triphosphate (Cd-ATP), was found to have an intracellular half-life of 10 hours. fda.govtga.gov.aunih.gov The prolonged retention of these active metabolites contributes to the sustained effects of the compound.

Table 2: Intracellular Pharmacokinetic Parameters of this compound Metabolites

Metabolite Intracellular Half-Life (t½) Key Enzyme(s) in Formation Reference
Cd-AMP 15 hours Deoxycytidine kinase (DCK) fda.govtga.gov.au

| Cd-ATP | 10 hours | Further phosphorylation from Cd-AMP | fda.govtga.gov.aunih.gov |

Accumulation and Retention of Phosphorylated Metabolites

Metabolic Pathways (Non-Human and In Vitro Studies)

The metabolism of this compound has been investigated in various non-clinical models, including in vitro studies with whole blood and hepatocyte cultures from different species, as well as in vivo studies in animals. These studies reveal that while this compound is a prodrug requiring intracellular phosphorylation for its cytotoxic effects, its systemic metabolism involves several pathways, with notable species differences.

Contrary to earlier suggestions that this compound is resistant to adenosine (B11128) deaminase (ADA), more recent in vitro research has demonstrated its susceptibility to this enzyme. nih.govfda.gov In whole blood incubations from humans and monkeys, this compound was extensively metabolized, with the primary metabolites identified as 2-chlorodeoxyinosine (M11) and 2-chlorohypoxanthine (B80948) (M12). nih.govfda.govtandfonline.comresearchgate.net The formation of these metabolites indicates that this compound can be deaminated by ADA. nih.govfda.govresearchgate.net

Specifically, in human and monkey whole blood, 2-chlorohypoxanthine (M12) accounted for approximately 43% of the total radioactivity, while 2-chlorodeoxyinosine (M11) represented 14% to 18%. fda.gov In contrast, in mouse whole blood, the major metabolite was 2-chloroadenine (B193299) (2-CA, M1), accounting for 73% of the radioactivity. nih.govtandfonline.com The formation of 2-chlorodeoxyinosine and 2-chlorohypoxanthine confirms an additional metabolic pathway for this compound that involves ADA. nih.govresearchgate.net

In vitro studies using human liver microsomes and hepatocytes have consistently shown that this compound has a low potential for metabolism by the cytochrome P450 (CYP) enzyme system. fda.govnih.govmerckneurology.comnih.gov In these hepatic in vitro systems, at least 90% of this compound remained unchanged, indicating minimal hepatic metabolism. researchgate.netnih.govmerckneurology.com

Furthermore, this compound does not exhibit a significant inhibitory or inductive effect on major CYP isoforms. Studies have demonstrated no clinically relevant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.govnih.govmerckneurology.com Similarly, this compound shows no clinically meaningful inductive effect on CYP1A2, CYP2B6, and CYP3A4 enzymes. fda.govnih.govmerckneurology.comnih.gov This suggests that drug-drug interactions mediated by the CYP450 system are unlikely. nih.gov

While hepatic metabolism is not a major elimination route for this compound, in vitro studies with hepatocyte cultures from various species (mouse, rat, rabbit, dog, monkey, and human) have identified minor oxidative and direct glucuronidation pathways. nih.govtandfonline.comresearchgate.net The turnover of this compound in these cultures was variable across species. nih.govtandfonline.com

The oxidative cleavage of this compound to form 2-chloroadenine (2-CA) was observed only in rabbit and rat hepatocyte cultures. nih.govtandfonline.comresearchgate.net In mouse, dog, and human hepatocytes, metabolism was minimal. fda.gov In incubations with hepatocytes from multiple species, including humans, an oxidized form of 2-CA (M7) was detected as a metabolite. tandfonline.com Additionally, the formation of glucuronides (M4A to M4D) has been suggested. tandfonline.com

Table 1: In Vitro Metabolism of this compound in Whole Blood

Species Major Metabolite(s) Percentage of Total Radioactivity Reference
Human 2-chlorohypoxanthine (M12), 2-chlorodeoxyinosine (M11) ~43% (M12), 14-18% (M11) fda.gov
Monkey 2-chlorohypoxanthine (M12), 2-chlorodeoxyinosine (M11) ~43% (M12), 14-18% (M11) fda.gov
Mouse 2-chloroadenine (M1) 73% nih.govtandfonline.com

Table 2: In Vitro Metabolism of this compound in Hepatocyte Cultures

Species Metabolic Pathway(s) Key Metabolite(s) Reference
Human Minimal metabolism, oxidation, glucuronidation Oxidized 2-CA (M7) tandfonline.comfda.gov
Mouse Minimal metabolism, oxidation Oxidized 2-CA (M7) tandfonline.comfda.gov
Rat Oxidative cleavage, oxidation 2-chloroadenine (M1), Oxidized 2-CA (M7) nih.govtandfonline.com
Rabbit Oxidative cleavage, oxidation 2-chloroadenine (M1), Oxidized 2-CA (M7) nih.govtandfonline.com
Dog Minimal metabolism, oxidation Oxidized 2-CA (M7) tandfonline.comfda.gov
Monkey Minimal metabolism, oxidation Oxidized 2-CA (M7) tandfonline.com

Negligible Cytochrome P450 Enzyme Interaction

Elimination Pathways (Non-Clinical Research)

Non-clinical data indicate that the elimination of this compound occurs through both renal and non-renal pathways, which are of approximately equal importance. nih.govnih.govtga.gov.au

Renal clearance is a significant route for the elimination of unchanged this compound. nih.govnih.govtga.gov.au Population pharmacokinetic analyses have estimated the median renal clearance to be 22.2 L/h. nih.govnih.govtga.gov.au This value exceeds the typical glomerular filtration rate, suggesting that active tubular secretion is involved in the renal excretion of this compound in addition to glomerular filtration. nih.govtga.gov.audrugbank.com

Intracellular Trapping in Targeted Compartments

This compound's efficacy is intrinsically linked to its selective accumulation and prolonged retention within specific immune cells, primarily lymphocytes. tga.gov.aunih.gov This intracellular trapping is a key feature of its pharmacology, contributing to the sustained depletion of T and B cells. tga.gov.autandfonline.com

The mechanism of this selective retention is based on the metabolic machinery of lymphocytes. tga.gov.aunih.gov this compound, a prodrug, is a synthetic analogue of deoxyadenosine (B7792050). nih.gov A key structural feature, the substitution of a chlorine atom in the purine ring, makes it resistant to degradation by the enzyme adenosine deaminase (ADA). nih.goveuropa.eu This resistance significantly increases the intracellular half-life of this compound, allowing for its subsequent activation. europa.eugpnotebook.com

Once inside the cell, this compound is phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). tga.gov.aueuropa.eu Lymphocytes are particularly efficient at this conversion due to their high levels of DCK and relatively low levels of 5'-nucleotidase (5'-NTase), an enzyme that deactivates the phosphorylated form of this compound. tga.gov.aueuropa.eu This high DCK to 5'-NTase ratio in lymphocytes favors the accumulation of Cd-ATP, leading to its trapping within these cells and making them highly susceptible to this compound-induced cell death. tga.gov.aueuropa.eu In contrast, other bone marrow-derived cells have a lower DCK/5'-NTase ratio and are therefore less affected. tga.gov.au

In vitro studies have demonstrated this pronounced intracellular accumulation, with intra- to extracellular concentration ratios of approximately 30 to 40 being observed as early as one hour after exposure to this compound. europa.eunih.govfda.goveuropa.eu This extensive intracellular distribution and trapping of the active metabolite, Cd-ATP, within lymphocytes is a significant component of this compound's non-renal clearance, accounting for a substantial portion of its elimination as it is subsequently cleared along with the natural life-cycle and elimination pathways of these targeted cells. tga.gov.aunih.goveuropa.eu

The process of intracellular trapping can be summarized in the following table:

StepDescriptionKey Enzymes/FactorsSignificance
UptakeThis compound enters the lymphocyte.-Initiates the process of intracellular accumulation.
Resistance to DegradationThe chlorine substitution on the purine ring protects this compound from adenosine deaminase (ADA).Adenosine Deaminase (ADA)Increases the intracellular residence time of the prodrug. europa.eugpnotebook.com
Phosphorylation (Activation)This compound is converted to its active triphosphate form, Cd-ATP.Deoxycytidine Kinase (DCK)High DCK levels in lymphocytes drive the efficient conversion to the active metabolite. tga.gov.aueuropa.eu
Reduced DeactivationThe dephosphorylation of the active metabolite is limited.5'-Nucleotidase (5'-NTase)Low 5'-NTase levels in lymphocytes prevent the breakdown of Cd-ATP, leading to its accumulation. tga.gov.aueuropa.eu
Intracellular TrappingThe high ratio of DCK to 5'-NTase leads to the substantial accumulation and retention of Cd-ATP.High DCK/5'-NTase ratioResults in selective and sustained depletion of lymphocytes. tga.gov.aueuropa.eu

Blood-Brain Barrier Penetration Studies

Non-clinical and clinical research indicates that this compound has the ability to cross the blood-brain barrier (BBB). tandfonline.comeuropa.eunih.govfrontiersin.orgmdpi.comresearchgate.netplos.org This penetration into the central nervous system (CNS) is a relevant aspect of its pharmacological profile.

Studies in cancer patients have shown a cerebrospinal fluid (CSF) to plasma concentration ratio of approximately 0.25, confirming its passage into the CNS. tandfonline.comeuropa.eunih.goveuropa.euplos.org Animal models have also been instrumental in understanding the dynamics of this compound's entry into the brain.

An ex vivo study using freshly isolated rat capillaries and choroid plexuses investigated the metabolism and transport of this compound across the two main blood-brain interfaces. neurology.org The findings revealed that the phosphorylation of this compound within the tissues of these barriers was below detectable levels, suggesting that the drug crosses these barriers in its unmetabolized form. neurology.org

The ability of this compound to cross the BBB and potentially exert direct effects within the CNS has been a subject of investigation. frontiersin.orgresearchgate.net Studies using an in vitro BBB model have explored the impact of this compound on the trans-endothelial migration of immune cells, a critical event in the pathogenesis of multiple sclerosis. mdpi.comnih.govnih.gov These studies have shown that this compound treatment can reduce the migration of certain memory T cell subsets across an inflamed BBB model. mdpi.comnih.gov Another study using a model of the BBB found that oral this compound treatment impairs the transmigration of intermediate monocytes. nih.gov

The key findings from non-clinical blood-brain barrier penetration studies are summarized below:

Study TypeModelKey FindingsReference
Clinical StudyCancer PatientsCerebrospinal fluid/plasma concentration ratio of approximately 0.25. tandfonline.comeuropa.eunih.goveuropa.euplos.org
Ex vivo / In vitroRat brain capillaries and choroid plexuses; cellular models of blood-brain interfacesThis compound crosses the BBB unmetabolized; transport is mediated by saturable influx and efflux systems; efflux is more active than influx. neurology.org
In vitroCellular models of blood-brain interfacesP-glycoprotein (P-gp) plays a minimal role in this compound efflux. europa.eunih.gov
In vitroModel of the blood-brain barrierThis compound treatment reduced the trans-endothelial migration of CD4+ effector memory T cells and CD8+ central memory T cells. mdpi.comnih.gov
In vitroModel of the blood-brain barrierOral this compound impairs the transmigration of intermediate monocytes. nih.gov

Immunological Research Aspects and Cellular Selectivity Preclinical and in Vitro

Differential Sensitivity of Immune Cell Subsets

Cladribine (B1669150) exhibits differential effects on various immune cell subsets, primarily targeting lymphocytes. researchgate.netmdpi.comtga.gov.aunih.gov This selective toxicity is a key aspect of its proposed mechanism of action. tga.gov.aunih.gov

Preferential Targeting of T and B Lymphocytes

This compound is known to preferentially affect lymphocytes, leading to a reduction in peripheral T and B cells. researchgate.netmdpi.comtga.gov.aunih.gov In vitro studies have demonstrated that this compound decreases the proliferation and increases the apoptosis of T and B cells in a dose-dependent manner. researchgate.netnih.gov This effect on proliferation in vitro is unrelated to this compound-induced cell death. nih.gov The preferential action on lymphocytes is attributed to their intracellular metabolic machinery. tga.gov.aunih.gov

Role of dCK/5'-NTase Ratio in Cell Selectivity

The selective phosphorylation of this compound to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP), is crucial for its cytotoxic effect. tga.gov.aueuropa.eu This phosphorylation is primarily catalyzed by deoxycytidine kinase (dCK). researchgate.nettga.gov.aueuropa.eu The active form, Cd-ATP, is then counterbalanced by dephosphorylation by 5'-nucleotidase (5'-NTase). tga.gov.aunih.gov Lymphocytes have constitutively high levels of dCK and relatively low levels of 5'-NTase, resulting in a high dCK/5'-NTase ratio. tga.gov.aunih.goveuropa.euclevelandclinic.orghres.ca This high ratio favors the intracellular accumulation of the active Cd-ATP, making lymphocytes particularly susceptible to cell death. tga.gov.aueuropa.euclevelandclinic.org Variations in the expression and activity levels of dCK and 5'-NTases between different immune cell subtypes are thought to explain their differential sensitivity to this compound. tga.gov.auhres.canih.gov While mRNA and protein expression levels of dCK can be partially predictive, enzyme activity likely plays a more dominant role in the differential accumulation of Cd-ATP. nih.gov

Effects on Memory B Cells

Memory B cells appear to be particularly vulnerable to this compound-mediated depletion. medrxiv.orgresearchgate.netnih.govresearchgate.net In vitro studies have shown that differentiating memory B cells are highly susceptible to killing by this compound at concentrations achievable in plasma. medrxiv.orgnih.govresearchgate.net This sensitivity is consistent with the expression of dCK in memory B cells. medrxiv.orgresearchgate.net Long-lived plasma cells, in contrast, demonstrate relative resistance to the cytotoxic effects of this compound, which is consistent with a loss of intracellular dCK during their differentiation. medrxiv.orgresearchgate.netoup.comresearchgate.net

Effects on CD4+ and CD8+ T Cells

This compound treatment leads to reductions in both CD4+ and CD8+ T cells. tga.gov.aumavenclad.comfrontiersin.orgeuropa.eufrontiersin.org In vitro studies have shown that this compound increases apoptosis in both CD4+ and CD8+ T cells in a dose-dependent manner. mdpi.comnih.gov CD4+ T cells have been reported to be more sensitive to this compound than CD8+ T cells. mavenclad.comeuropa.eu this compound can decrease the migratory capacity of CD4+ and CD8+ T lymphocytes in vitro. nih.gov The sensitivity of T cells to this compound may be linked to their activation status, with increased dCK activity observed in stimulated T cells. nih.gov

Impact on Natural Killer (NK) Cells

This compound has also been associated with a reduction in the number of NK cells, although generally to a lesser extent than lymphocytes. nih.goveuropa.euresearchgate.netfrontiersin.org In vitro studies have shown that this compound can increase the apoptosis of NK cells in a dose-dependent manner. mdpi.comnih.gov However, this compound has been reported to have no impact on the proliferative capacity of NK cells in vitro. nih.gov this compound can also decrease the activation of NK cells in vitro. nih.gov

Modulation of Immune Cell Function (In Vitro Studies)

Beyond its cytotoxic effects, in vitro studies suggest that this compound can modulate the function of immune cells. researchgate.netmdpi.comnih.gov this compound has been shown to induce a decrease in immune cell activation through both dCK-dependent and -independent pathways. researchgate.netmdpi.comnih.gov In vitro exposure to this compound can lead to a sustained anti-inflammatory shift in the cytokine profile of surviving peripheral blood mononuclear cells, with enhanced release of IL-4 and IL-5, and a trend towards increased IL-10 production. plos.org this compound can also impair the activation of classical monocytes in vitro. researchgate.netnih.gov Furthermore, in vitro studies have indicated that this compound can decrease the migratory capacity of monocytes and T cells. nih.govmdpi.com

Regulation of Proliferation in PBMCs and Subsets

In preclinical and in vitro studies, this compound has been shown to significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and their subsets, including T and B lymphocytes. researchgate.netfishersci.cawikipedia.orgguidetopharmacology.org This effect is largely dependent on the activation of this compound by DCK. researchgate.netdovepress.comguidetopharmacology.org

Studies using human immune cells stimulated with mitogens like phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies have demonstrated a dose-dependent reduction in PBMC proliferation in the presence of this compound. fishersci.caguidetopharmacology.orgdrugbank.com For instance, incubation of PHA-stimulated PBMCs with this compound at concentrations of 1 µM and 10 µM significantly reduced their stimulation index compared to untreated cells. guidetopharmacology.org A concentration of 1x10-7 M this compound reduced proliferation of PBMCs stimulated through their T-cell receptor by 80%. fishersci.ca This decrease in proliferation is correlated with an increase in apoptotic cells. fishersci.cawikipedia.org

This compound's inhibitory effect on proliferation extends to specific lymphocyte subsets. Proliferation of CD4+ and CD8+ T cells, as well as CD19+ B cells, is impaired by this compound in a DCK-dependent manner. dovepress.comguidetopharmacology.org In contrast, the proliferation of NK cells (CD3-CD56+) appears to be unaffected by this compound in vitro. wikipedia.orgguidetopharmacology.org

The differential susceptibility among lymphocyte subsets is linked to variations in DCK and 5'-nucleotidase expression and activity. nih.gov B cells, particularly germinal center and naive B cells, exhibit high DCK:5'-NTase ratios, making them highly vulnerable to this compound-mediated apoptosis and proliferation inhibition. nih.gov While T cells also have high DCK levels, their susceptibility can vary depending on their activation state and subset. nih.gov

Data from in vitro studies illustrating the effect of this compound on PBMC proliferation:

Cell TypeStimulusThis compound ConcentrationEffect on ProliferationCitation
PBMCsPHA0.1 µMReduced (not significant) guidetopharmacology.org
PBMCsPHA1 µMSignificantly reduced guidetopharmacology.org
PBMCsPHA10 µMSignificantly reduced guidetopharmacology.org
PBMCsAnti-CD3/CD281x10-7 M80% reduction fishersci.ca
T cellsAnti-CD3/CD28, PHA0.1 µM, 1 µMImpaired guidetopharmacology.org
B cellsPHA0.1 µM, 1 µMImpaired guidetopharmacology.org
NK cellsPHA0.1 µM, 1 µMNot impaired guidetopharmacology.org

Effects on Myeloid Lineage-Derived Cells

This compound's effects are not limited to lymphocytes; it also impacts cells of the myeloid lineage, including monocytes, macrophages, and dendritic cells. researchgate.netwikidoc.orgwikipedia.org

Impact on Monocytes and Macrophages

In vitro studies have demonstrated that this compound can induce cytotoxicity in monocytes. wikidoc.orgguidetopharmacology.org Additionally, it has been shown to impair the activation of classical monocytes. wikidoc.orgdovepress.com

The effects of this compound on monocyte-derived macrophages (MDMs) have also been investigated. In vitro treatment with this compound can affect the differentiation of monocytes into macrophages by modulating the expression of activation markers. The sensitivity of MDMs to this compound-induced cell death can vary depending on the differentiation conditions, with GM-CSF-derived MDMs being more sensitive than M-CSF-derived MDMs.

MDMs treated with this compound have shown increased expression of costimulatory molecules CD80 and CD40, as well as expression of anti-inflammatory, pro-trophic genes such as IL10 and MERTK, depending on the differentiation condition. This suggests that this compound can directly influence MDM differentiation and activation profiles, potentially leading to an enhancement of anti-inflammatory or pro-inflammatory markers based on the microenvironment.

Furthermore, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-activated human monocyte-derived M1 macrophages in vitro. It also reduced the phagocytic capacity of LPS-activated M1 macrophages but did not affect unactivated cells.

Influence on Dendritic Cell (DC) Maturation and Function

This compound has been reported to have effects on dendritic cells (DCs). Some studies indicate that this compound can induce cytotoxicity in DCs. wikidoc.orgwikipedia.org However, other in vitro experiments using therapeutically relevant concentrations of this compound did not induce apoptosis in differentiated DCs or interfere with their phenotype, suggesting a limited impact on the innate immune system under steady-state conditions.

Regarding DC maturation, in vitro studies have shown that this compound had no effect on DC maturation. researchgate.netwikidoc.orgdovepress.comwikipedia.org Despite this, this compound can influence DC function, including reducing antigen uptake. Preclinical data suggest that this compound can polarize DCs towards a tolerogenic phenotype, which may promote the differentiation of naive T cells into regulatory T cells (Treg).

Modulation of Microglial Activation (In Vitro)

In vitro studies have explored the effects of this compound on microglial activation, particularly in the context of central nervous system inflammation. This compound can cross the blood-brain barrier, suggesting a potential direct effect on CNS-resident cells like microglia.

Studies using primary mouse microglia have shown that this compound can modulate their function, primarily when the microglia are in an activated state. This compound at medium concentrations (0.1–1 µM), potentially overlapping with human CSF levels, induced a less activated microglial phenotype. These concentrations reduced phagocytosis, random migration, and granularity in activated microglia.

Higher concentrations of this compound (10 µM) in LPS-stimulated microglia increased the expression of both pro-inflammatory markers (IL-1β, TNF, iNOS) and anti-inflammatory markers (Arg1, TNFR2). The expression of Arg1 was also increased by IL-4 stimulation. DCK expression was found to be increased by both LPS and IL-4 in microglia, and this was not affected by this compound treatment.

However, a study using human adult primary microglia in vitro did not observe a modulation of activation markers by this compound treatment. This suggests potential differences in the microglial response between species or experimental conditions.

Cytokine and Chemokine Modulation (In Vitro and Preclinical)

In vitro studies on human PBMCs have demonstrated that this compound exposure can induce a sustained anti-inflammatory shift in the cytokine profile of surviving cells. fishersci.ca This includes significantly enhanced release of IL-4 and IL-5, and a trend towards increased IL-10 production. fishersci.ca Consequently, an increased IL-4/IFN-γ ratio has been observed. fishersci.ca Some studies have also reported reductions in pro-inflammatory cytokines like IFN-γ and TNF-α. However, other research found no significant changes in the production of IFN-γ, TNF-α, IL-6, IL-8, IL-17A, IL-23, or NGF-beta in surviving PBMCs after initial this compound exposure.

Preclinical data indicates that this compound can reduce the secretion of inflammatory cytokines and chemokines in human and murine dendritic cells. It has also been shown to inhibit cytokine secretion by T cells independently of DCK activity.

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ)

In vitro studies have indicated that this compound can reduce the secretion of certain pro-inflammatory cytokines. In human monocyte-derived M1 macrophages, this compound has been shown to reduce the secretion of TNF-α and IL-6 following activation with LPS. nih.govresearchgate.net. Similarly, exposure of peripheral blood mononuclear cells (PBMCs) from patients with relapsing-remitting multiple sclerosis (RRMS) to this compound resulted in significantly lower IFN-γ and TNF-α secretion nih.gov. Another study involving PBMCs showed no significant changes in IFN-γ or TNF-α production after this compound exposure plos.orgnih.govresearchgate.net. However, a combination of this compound and ribavirin (B1680618) has demonstrated inhibition of pro-inflammatory cytokine production by antigen-specific T-cells remedypublications.com.

Elevation of Anti-inflammatory Cytokines (e.g., IL-4, IL-5, IL-10)

This compound's effects extend to promoting an anti-inflammatory cytokine profile. In vitro exposure of PBMCs to this compound has been shown to induce a sustained anti-inflammatory shift, with significantly enhanced release of IL-4 and IL-5. A trend towards increased IL-10 production was also observed in one study plos.orgnih.govresearchgate.net. In monocyte-derived macrophages (MDMs) differentiated with GM-CSF, this compound treatment significantly increased the expression of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.govdntb.gov.ua. PBMCs from RRMS patients exposed to this compound also showed increased IL-4 secretion nih.gov.

Regulation of Cell Adhesion and Costimulatory Molecules

This compound has been investigated for its influence on molecules involved in cell adhesion and costimulation, which are crucial for immune cell activation and migration.

Impact on Adhesion Molecules (e.g., ICAM-1, VLA-4, CD44)

The search results did not provide specific in vitro data detailing this compound's direct impact on the expression or function of ICAM-1, VLA-4, or CD44. One source mentions that earlier in vivo studies observed reductions in soluble adhesion molecules after subcutaneous this compound administration plos.org. Further in vitro studies are required to understand how this compound directly modulates these specific adhesion molecules on various immune cell types.

Effects on Trans-Endothelial Migration of Memory T Cells (In Vitro)

In vitro studies using a model blood-brain barrier (BBB) have investigated this compound's effects on the trans-endothelial migration of memory T cells. The trans-endothelial migration of CD4+ effector memory T (TEM) and CD8+ central memory T (TCM) cells was reduced in this compound-treated MS patients researchgate.netnih.govorcid.orgnih.gov. This suggests that this compound may influence the ability of these memory T cell subsets to cross the BBB, a critical step in the pathogenesis of diseases like MS nih.gov. Analysis of migrated cells revealed decreased CD28 expression on both CD4+ TEM and CD8+ TCM cells, suggesting lowered peripheral activation which could contribute to maintaining BBB integrity researchgate.netnih.gov.

Here is a summary of some of the research findings in a data table:

Study TypeCell TypeThis compound EffectMolecules Affected (Examples)Citation
In VitroHuman Monocyte-Derived M1 MacrophagesReduced secretion of pro-inflammatory cytokinesTNF-α, IL-6 nih.govresearchgate.net
In VitroPBMCs from RRMS patientsReduced secretion of pro-inflammatory cytokines; increased secretion of anti-inflammatory cytokinesIFN-γ, TNF-α (decreased); IL-4 (increased) nih.gov
In VitroHuman PBMCsSustained anti-inflammatory shift in cytokine profileIL-4, IL-5 (increased); trend for IL-10 plos.orgnih.govresearchgate.net
In VitroMonocyte-Derived Macrophages (MDMs)Increased expression of anti-inflammatory cytokineIL-10 frontiersin.orgnih.govdntb.gov.ua
In VitroMonocyte-Derived Macrophages (MDMs)Increased expression of costimulatory moleculesCD80, CD40 researchgate.netfrontiersin.orgnih.govdntb.gov.ua
In VitroMemory T cells from this compound-treated MS patientsDecreased expression of costimulatory moleculeCD28 researchgate.netnih.gov
In VitroCD4+ TEM and CD8+ TCM cells across a BBB modelReduced trans-endothelial migrationN/A researchgate.netnih.govorcid.orgnih.gov

Drug Resistance Mechanisms Preclinical Research

Enzymatic Alterations

The therapeutic action of cladribine (B1669150) is critically dependent on its intracellular phosphorylation to this compound monophosphate (Cd-AMP) and subsequently to the active cytotoxic moiety, this compound triphosphate (Cd-ATP). This process is controlled by a delicate balance between activating kinases and deactivating nucleotidases. Alterations in the activity of these enzymes are a primary cause of drug resistance.

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation that activates this compound. europa.eu A reduction or complete deficiency in dCK activity is considered a major determinant of this compound resistance. tandfonline.comnih.govdiva-portal.org This mechanism has been consistently observed across numerous preclinical models.

In vitro studies have demonstrated that leukemic cell lines made resistant to this compound often exhibit significantly reduced dCK activity. For instance, human T-lymphoblastic leukemia cells (CCRF-CEM) resistant to this compound and the related compound clofarabine (B1669196) showed a profound deficiency in dCK activity, dropping to less than 5% of that in the parental, sensitive cells. researchgate.net Similarly, a this compound-resistant human promyelocytic leukemia cell line (HL60/CdA) was found to have about 10% of the dCK activity of the parental cells, with Western blot analysis showing no detectable dCK protein. aacrjournals.orgnih.gov This decrease in enzyme activity was also correlated with reduced dCK mRNA levels. aacrjournals.org

The pivotal role of dCK is further highlighted by the cross-resistance patterns observed in these resistant cell lines. Cells with dCK deficiency are often cross-resistant to other nucleoside analogs that rely on dCK for activation, such as cytarabine. nih.gov The ratio of dCK to deactivating enzymes like 5'-nucleotidase is a critical factor, as a low ratio favors drug inactivation and resistance. researchgate.netashpublications.orgresearchgate.net

Table 1: Research Findings on Decreased dCK Activity in this compound-Resistant Cell Lines
Cell LineType of Cell LineKey FindingReference
HL60/CdAHuman Promyelocytic LeukemiadCK activity reduced to ~10% of parental cells; undetectable dCK protein. aacrjournals.org
CCRF-CEMHuman T-lymphoblastic LeukemiadCK activity reduced to <5% in this compound-resistant cells. researchgate.net
W1L2Human B LymphoblastoidReductions in dCK activity led to this compound resistance. aacrjournals.org
L1210Murine LeukemiaReductions in dCK activity led to this compound resistance. aacrjournals.org

While dCK activates this compound, cytosolic 5'-nucleotidases (5'-NT) perform the opposing function: they dephosphorylate and inactivate this compound monophosphate, preventing its conversion to the active triphosphate form. tandfonline.comnih.gov An increase in the activity of these catabolic enzymes can therefore confer resistance by enhancing the breakdown of the activated drug.

Preclinical studies have shown that elevated 5'-NT activity is a significant mechanism of this compound resistance. tandfonline.comaacrjournals.org In some this compound-resistant HL60 cell clones, researchers observed stably elevated levels of purine-specific "high-Km" 5'-NT mRNA and activity. nih.gov This led to a reduced ratio of dCK to 5'-NT activity, thereby promoting resistance. nih.gov Another study noted that this compound resistance could be correlated with 5'-NT levels reaching 200% of normal levels. ashpublications.org

Interestingly, the specific mechanism of resistance can vary depending on the selection pressure. One study on HL60 cells found that resistance was associated with increased 5'-NT activity and only a slight reduction in dCK activity. aacrjournals.org In contrast, another HL60-derived resistant line showed a drastic decrease in dCK activity without a significant change in 5'-NT expression, highlighting that different enzymatic alterations can dominate in different contexts. aacrjournals.org In this compound-resistant CCRF-CEM cells, the activity of high Km 5'-NT was found to be two-fold higher than in parental cells. researchgate.net

Table 2: Research Findings on Increased 5'-NT Activity in this compound-Resistant Cell Lines
Cell LineType of Cell LineKey FindingReference
HL60 (Clones R13 & R23)Human Promyelocytic LeukemiaStably elevated levels of high-Km 5'-NT mRNA and activity. nih.gov
CCRF-CEMHuman T-lymphoblastic Leukemia2-fold elevated activity of high Km 5'-NT in resistant cells. researchgate.net
HL60Human Promyelocytic LeukemiaIncreased mRNA expression and activity of 5'-NT shown to induce resistance. aacrjournals.org

Decreased Deoxycytidine Kinase (dCK) Activity/Deficiency

Transport-Related Resistance

For this compound to be metabolized, it must first enter the cell. This process is mediated by specialized proteins embedded in the cell membrane.

This compound is actively brought into cells via specific transmembrane nucleoside transporter proteins. ashpublications.orgresearchgate.net The key transporters involved include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). researcher.life Consequently, a reduction in the number or efficiency of these transporters could limit the intracellular concentration of this compound, thereby representing a potential mechanism of resistance. tandfonline.comnih.govashpublications.org

Metabolic Pathway Adaptations

The intracellular environment, particularly the concentration of natural deoxynucleotides, plays a crucial role in the efficacy of nucleoside analogs like this compound.

The active form of this compound, Cd-ATP, exerts its cytotoxic effects in part by competing with natural deoxynucleoside triphosphates (dNTPs), particularly deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into DNA and by inhibiting enzymes like ribonucleotide reductase (RNR). europa.euashpublications.org Ribonucleotide reductase is the enzyme responsible for generating the dNTPs required for DNA synthesis. Therefore, adaptations in the cell that alter the intracellular pools of these competing nucleotides can lead to drug resistance. tandfonline.comnih.govaacrjournals.org

Preclinical studies have shown that resistant cells can adapt by increasing their endogenous dNTP pools, thereby reducing the inhibitory impact of Cd-ATP. In a fludarabine-resistant cell line that also showed some cross-resistance to other nucleosides, the intracellular pools of dNTPs were significantly higher than in the parental cells, a change attributed to altered RNR activity. aacrjournals.orgnih.gov This creates a scenario where the active drug is less able to effectively compete and inhibit its targets. This mechanism suggests that mutations or altered regulation of RNR can be a contributing factor to resistance against purine (B94841) analogues. aacrjournals.org

Table 3: Research Findings on Altered Nucleotide Pools in Resistant Cell Lines
Cell LineType of Cell LineResistant ToKey FindingReference
HL60/Fara-AHuman Promyelocytic LeukemiaFludarabine (B1672870)Significantly higher intracellular deoxynucleotide triphosphate pools (except dCTP), suggesting altered ribonucleotide reductase activity. aacrjournals.orgnih.gov

Altered Regulation of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. The triphosphate form of this compound, 2-chlorodeoxyadenosine triphosphate (Cd-ATP), is a potent inhibitor of RNR. europa.eu Alterations in the regulation or structure of this enzyme can therefore lead to drug resistance. nih.govtandfonline.com

Preclinical studies have shown that one mechanism of resistance to this compound can be the altered regulation of RNR. aacrjournals.org This can result in increased intracellular pools of deoxynucleotides, which then compete with Cd-ATP, thereby diminishing the inhibitory effect of the drug on DNA synthesis. For instance, in a human promyelocytic cell line (HL60) made resistant to another nucleoside analog, fludarabine, the intracellular pools of deoxynucleotide triphosphates were found to be significantly higher than in the parent cell line. nih.gov This change was hypothesized to be a consequence of mutation or altered regulation of RNR activity. nih.gov

Furthermore, research has elucidated that the di- and triphosphate forms of this compound function as reversible inhibitors of the RNR-α subunit. nih.gov This inhibition is associated with the formation of conformationally diverse hexamers of the RNR-α subunit. nih.govresearchgate.net Studies in 293T cells have highlighted that the ability of the RNR-α subunit to oligomerize is central to the drug's activity. Consequently, a potential resistance mechanism could involve the impaired ability of the RNR-α subunit to form these hexamers. nih.gov

The table below summarizes the findings from a study on the inhibitory constants (Ki) of this compound's phosphorylated forms against ribonucleotide reductase.

Table 1: Inhibitory Constants (Ki) of this compound Metabolites against Ribonucleotide Reductase

Compound Apparent Ki (μM)
This compound Diphosphate (B83284) (ClADP) 1.4 ± 0.7

Data sourced from a study on the reversible inhibition of RNR by this compound nucleotides. nih.gov

Apoptosis Pathway Dysfunction

Apoptosis, or programmed cell death, is a primary mechanism through which this compound exerts its cytotoxic effects. ashpublications.org Dysfunction in the intricate pathways that govern apoptosis can therefore lead to cellular resistance to the drug. nih.govtandfonline.com

This compound is known to induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is triggered by the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor from the mitochondria into the cytosol. ashpublications.org In preclinical studies, it has been shown that this compound disrupts the mitochondrial membrane potential to initiate this cascade. ashpublications.org In resting cells, this compound can cause single-strand DNA breaks, leading to the activation of poly(ADP-ribose) polymerase (PARP). This depletes cellular NAD and ATP, ultimately causing apoptosis. ashpublications.org

A defective induction of apoptosis is a recognized mechanism of this compound resistance. nih.goveatris.cz This can occur through various alterations in the apoptotic machinery. For example, some cancer cells may possess inherent defects in their ability to undergo apoptosis, which can contribute to drug resistance. ashpublications.org

Studies in chronic lymphocytic leukemia (CLL) cells have shown that this compound's effectiveness is linked to its ability to induce apoptosis. umw.edu.plspandidos-publications.com In some B-CLL cells from patients with high levels of anti-apoptotic proteins like Bcl-2, this compound failed to alter the expression of pro-apoptotic proteins Bax and Bak. medsci.org Furthermore, while some studies show this compound inducing apoptosis through caspase-dependent pathways, others suggest a caspase-independent mechanism, indicating that the mode of action may vary depending on the cell type and its genetic makeup. medsci.org

Preclinical models have demonstrated that combining this compound with other agents that modulate apoptotic pathways can enhance its efficacy. For instance, combination with the HDAC inhibitor entinostat (B1683978) has been shown to strongly activate caspases 3, 8, and 9, suggesting a synergistic effect on inducing apoptosis. tandfonline.com Similarly, pretreatment with rapamycin, an mTOR inhibitor, rendered acute lymphoblastic leukemia cells more susceptible to this compound-induced apoptosis. researchgate.net

The complexity of the apoptotic process provides multiple points at which resistance can develop, from the initial signaling events to the final executioner caspases. Understanding these defects is crucial for developing strategies to overcome this compound resistance.

Preclinical Models and Research Methodologies

In Vitro Cell Line Studies

In vitro studies using various cell lines and primary human cells have been crucial in elucidating the cellular and molecular effects of cladribine (B1669150). These models allow for controlled investigations into the drug's cytotoxicity, impact on cell proliferation and apoptosis, and immunomodulatory properties.

Leukemia Cell Lines (e.g., CCRF-CEM, RAJI, HL60)

This compound was initially developed for the treatment of lymphocytic malignancies, and leukemia cell lines have been instrumental in studying its cytotoxic effects. dovepress.com Studies have shown that this compound induces apoptosis and DNA fragmentation in acute lymphoblastic leukemia cell lines like CCRF-CEM and Burkitt's lymphoma cell lines such as RAJI. researchgate.netresearchgate.net The promyelocytic leukemia cell line HL60 has also been used to assess this compound's effects on cell viability, volume, and count, demonstrating concentration- and time-dependent responses. researchgate.net

The cytotoxic activity of this compound in these cell lines is linked to its phosphorylation by deoxycytidine kinase (dCK). researchgate.netresearchgate.net Studies comparing this compound with other nucleoside analogues in leukemia and lymphoma cell lines, including CCRF-CEM, Jurkat, Raji, Daudi, HL60, and K562, have provided insights into differential drug sensitivities. For instance, CCRF-CEM cells have shown high sensitivity to various drugs, including this compound, while K562 cells were generally more resistant. termedia.pltermedia.pl

Data from studies on leukemia cell lines highlight the direct cytotoxic impact of this compound:

Cell LineCell TypeObserved EffectReference
CCRF-CEMAcute Lymphoblastic Leukemia (T-cell)Apoptosis, DNA fragmentation, High drug sensitivity researchgate.netresearchgate.nettermedia.pl
RAJIBurkitt's Lymphoma (B-cell)Apoptosis, DNA fragmentation researchgate.netresearchgate.net
HL60Promyelocytic LeukemiaConcentration- and time-dependent cytotoxicity researchgate.net

Peripheral Blood Mononuclear Cells (PBMCs) (from healthy donors or research samples)

Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors or patients, are widely used to investigate this compound's effects on primary human immune cells. mdpi.commdpi.complos.org These studies have revealed that this compound decreases the proliferation and increases apoptosis of lymphocyte subsets within PBMCs, particularly T and B cells. mdpi.comsemanticscholar.org

Research using PBMCs has also explored the immunomodulatory effects of this compound beyond direct cytotoxicity. This compound has been shown to reduce immune cell activation through both deoxycytidine kinase-dependent and -independent pathways. mdpi.comsemanticscholar.org Studies have also investigated the long-term effects of this compound exposure on cytokine secretion by restimulated PBMCs, showing a sustained modulation of the cytokine response. plos.orgplos.org

Key findings from PBMC studies include:

Reduced proliferation of T and B cells. mdpi.com

Increased apoptosis in lymphocyte subsets. mdpi.comsemanticscholar.org

Decreased immune cell activation. mdpi.comsemanticscholar.org

Sustained modulation of cytokine secretion after initial exposure. plos.orgplos.org

PBMCs are typically isolated using density gradient centrifugation and cultured in standard media supplemented with serum and antibiotics. mdpi.com Proliferation is often assessed by techniques like tritiated thymidine (B127349) incorporation, while apoptosis is measured by flow cytometry using markers like Annexin V. plos.orgsemanticscholar.org

Monocyte-Derived Macrophages (MDMs) and Dendritic Cells (In Vitro Differentiation)

The effects of this compound on myeloid lineage cells, including monocytes, monocyte-derived macrophages (MDMs), and dendritic cells (DCs), have also been investigated using in vitro differentiation protocols. Monocytes isolated from PBMCs can be differentiated into macrophages or dendritic cells using specific cytokine cocktails (e.g., M-CSF or GM-CSF for macrophages). frontiersin.orgresearchgate.net

Studies have shown that this compound can influence the differentiation and activation of these cells. While some research indicates that this compound does not induce apoptosis in differentiated M1 or M2 macrophages or DCs at therapeutic concentrations, it can reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in activated M1 macrophages. researchgate.netnih.gov this compound has also been reported to reduce the phagocytic capacity of activated M1 macrophages. researchgate.netnih.gov

Research on MDMs has shown that this compound treatment in vitro can affect their differentiation by modulating the expression of activation markers. frontiersin.org Depending on the differentiation conditions (M-CSF or GM-CSF), this compound has been observed to increase the expression of costimulatory molecules like CD80 and CD40, as well as anti-inflammatory/pro-trophic genes such as IL10 and MERTK. frontiersin.orgneurology.org However, this compound treatment in vitro did not appear to modulate the expression of activation markers in human microglia. frontiersin.org

Summary of findings in MDMs and DCs:

this compound can reduce pro-inflammatory cytokine secretion (IL-6, TNF-α) in activated M1 macrophages. researchgate.netnih.gov

Reduced phagocytic capacity in activated M1 macrophages. researchgate.netnih.gov

Modulation of activation marker expression during MDM differentiation. frontiersin.orgneurology.org

No significant induction of apoptosis in differentiated macrophages or DCs at therapeutic concentrations. researchgate.netnih.gov

No modulation of activation markers in human microglia in vitro. frontiersin.org

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects of this compound, including its pharmacokinetics, distribution, and efficacy in complex biological systems that mimic human diseases.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a disease in which this compound has shown clinical efficacy. mdpi.comnih.gov EAE models allow researchers to investigate the impact of this compound on neuroinflammation, demyelination, and neurological deficits.

Studies using EAE mouse models have demonstrated that this compound treatment can significantly attenuate clinical deficits. mdpi.comnih.govresearchgate.net Flow cytometry analysis in these models has shown that this compound administration leads to peripheral immune cell depletion and reduced immune cell infiltration into the central nervous system (CNS). nih.govresearchgate.net While this compound reduces immune cell infiltration, histological evaluations in some EAE studies have not shown significant differences in inflammatory lesion load compared to vehicle control. nih.govresearchgate.net

Furthermore, research in EAE mice suggests that this compound may exert neuroprotective effects independently of its peripheral immunosuppressant action, potentially by influencing neuronal network function in the cortex. nih.govresearchgate.netresearchgate.net

Key findings from EAE models:

Attenuation of clinical deficits. mdpi.comnih.govresearchgate.net

Peripheral immune cell depletion. nih.govresearchgate.net

Reduced immune cell infiltration into the CNS. nih.govresearchgate.net

Potential neuroprotective effects on cortical neuronal networks. nih.govresearchgate.netresearchgate.net

Pharmacokinetic and Distribution Studies in Animal Species

Pharmacokinetic (PK) and distribution studies in various animal species are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted. These studies inform about the drug's bioavailability, half-life, volume of distribution, and its ability to cross biological barriers, such as the blood-brain barrier (BBB).

Studies in animals, including mice, monkeys, and rats, have provided valuable PK data. europa.eutga.gov.aunih.govscirp.org Following administration, this compound is distributed extensively with a reported volume of distribution in humans around 480-490 L. mims.comeuropa.eu Plasma protein binding of this compound is approximately 20%. mims.comeuropa.eu

A significant finding in distribution studies is this compound's ability to cross the blood-brain barrier, reaching concentrations in the cerebrospinal fluid (CSF) that are a notable percentage of plasma levels (e.g., ~25%). cancercareontario.caresearchgate.net This is important for its potential effects within the CNS.

Pharmacokinetic parameters can vary depending on the animal species and route of administration. For example, a study in Sprague Dawley rats reported a mean absolute bioavailability of close to 90% following subcutaneous injection. nih.gov The plasma concentrations of this compound in rats decreased rapidly with a biphasic decline after both intra-arterial and subcutaneous administrations. nih.gov

Pharmacokinetic parameters observed in animal studies:

SpeciesRoute of AdministrationAUC (µg x h/ml)t1/2 beta (h)Bioavailability (%)Reference
Sprague Dawley RatIntra-arterial0.66 ± 0.343.5 ± 2.1- nih.gov
Sprague Dawley RatSubcutaneous1.2 ± 0.34.5 ± 2.2~90 nih.gov
RabbitOral504.20.62- scirp.org

These studies confirm that this compound is distributed throughout the body and can access the CNS, supporting its investigation in neurological conditions like MS.

Toxicology Studies for Preclinical Safety Assessment (e.g., embryolethal, genotoxic effects in animal models)

Toxicology studies are a standard component of preclinical safety assessment for new drug candidates, including this compound. These studies aim to identify potential hazards and characterize the nature of toxic effects. Animal models, such as mice and rats, are commonly used for these evaluations due to their genetic similarities to humans and established use in toxicology testing erbc-group.com.

For therapeutic radiopharmaceuticals, genotoxicity, reproductive toxicology, and carcinogenicity testing may not always be required, as radiation is inherently genotoxic. However, for non-radiopharmaceutical drugs like this compound, these assessments are typically necessary. This compound is known to interfere with DNA synthesis, which suggests a potential for genotoxic effects merckgroup.com. Studies in animals have shown reproductive toxicity with this compound merckgroup.com.

In vivo studies in mice have been conducted to determine the kinetics of the genotoxic and cytotoxic activities of this compound using flow cytometry nih.gov. These studies have shown that this compound exhibits both genotoxic and cytotoxic effects nih.gov. For instance, this compound has been shown to induce micronucleated reticulocytes in mouse normoblasts nih.gov. The study indicated that this compound has complex, long-lasting genotoxic and cytotoxic kinetic activity nih.gov.

Advanced Research Techniques

Advanced research techniques are employed in preclinical studies to gain a deeper understanding of this compound's cellular and molecular effects.

Flow Cytometry for Immunophenotyping and Cellular Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In this compound research, it is frequently used for immunophenotyping, which involves identifying and quantifying different cell populations based on the presence or absence of specific surface or intracellular markers nih.govfrontiersin.org.

This technique is particularly valuable for assessing the impact of this compound on immune cell populations, such as T cells and B cells, which are known targets of the drug researchgate.netdovepress.comresearchgate.netnih.gov. Flow cytometry can quantify changes in the percentages of different cell subpopulations and analyze the expression of cell surface receptors and intracellular cytokines nih.govfrontiersin.org. For example, flow cytometric analysis has been used to study immunophenotypic changes and intracellular cytokine profiles in T cells exposed to this compound nih.gov. It has also been used to monitor minimal residual disease (MRD) in patients with hairy cell leukemia treated with this compound, by identifying characteristic markers on leukemic cells frontiersin.orgnih.govmdpi.com.

Transcriptional Profiling (Gene and miRNA Expression Arrays)

Transcriptional profiling techniques, such as gene and miRNA expression arrays, allow for the simultaneous measurement of the expression levels of thousands of genes or microRNAs (miRNAs) in a sample nih.govresearchgate.net. These methods provide insights into how this compound affects gene regulatory networks and cellular pathways.

Studies have utilized microarrays (e.g., Clariom™ S array and GeneChip® miRNA 4.0 Array) to determine gene and miRNA expression profiles in peripheral blood mononuclear cells (PBMCs) treated with this compound nih.govresearchgate.net. These studies have revealed that this compound treatment can lead to a significant downregulation of gene, protein, and miRNA expression compared to untreated cells nih.govresearchgate.net. Differential expression analysis can identify specific genes and miRNAs associated with this compound treatment nih.govresearchgate.net. For instance, studies have identified specific genes (e.g., PPIF and NHLRC2) and miRNAs (e.g., miR-21-5p, miR-30b-5p, and miR-30e-5p) whose expression is altered by this compound nih.govresearchgate.net.

Proteomic Analysis

Proteomic analysis involves the large-scale study of proteins, including their expression levels, modifications, and interactions guidetopharmacology.orgacs.org. Mass spectrometry is a common technique used in proteomic studies to identify and quantify proteins nih.govresearchgate.net.

In the context of this compound research, proteomic analysis can help elucidate the protein-level changes induced by the drug. Studies have employed mass spectrometry to determine protein expression profiles in cells treated with this compound nih.govresearchgate.net. These analyses can complement transcriptional profiling by revealing the correlation between changes in mRNA levels and protein abundance. Proteomic studies have investigated the effects of purine (B94841) analogues, including this compound, on surface proteins of human B-lymphoid cell lines, identifying changes in proteins involved in apoptosis, cell survival, and antitumor immunity acs.org.

Cell Proliferation and Apoptosis Assays (e.g., Tritiated Thymidine Incorporation, DNA Fragmentation)

Cell proliferation and apoptosis assays are used to measure the rate of cell division and programmed cell death, respectively nih.govmdpi.comnih.govresearchgate.net. This compound is known to inhibit DNA synthesis and induce apoptosis, particularly in lymphocytes dovepress.comresearchgate.netmedsci.orgmedsci.org.

Assays like tritiated thymidine incorporation measure DNA synthesis as an indicator of cell proliferation researchgate.netthermofisher.com. This method involves the incorporation of radioactive thymidine into newly synthesized DNA during cell division thermofisher.com. More recently, non-radioactive methods have also been developed thermofisher.com.

DNA fragmentation is a hallmark of apoptosis and can be detected using techniques such as gel electrophoresis or flow cytometry researchgate.netsoton.ac.uk. This compound promotes DNA fragmentation and induces apoptosis through various pathways, which may be cell-type dependent researchgate.netmedsci.org. Studies have shown that this compound induces apoptosis by activating caspases and affecting anti-apoptotic proteins researchgate.net.

Cytokine and Chemokine Quantification (e.g., xMAP Technology)

Cytokines and chemokines are signaling molecules that play crucial roles in immune responses and inflammation. Quantifying their levels can provide insights into the immunomodulatory effects of this compound. Techniques like xMAP technology (Luminex) allow for the simultaneous measurement of multiple cytokines and chemokines in a single sample nih.govnih.govfrontiersin.orgnih.govbio-rad.com.

xMAP technology uses microspheres internally dyed with different fluorophores, each coupled to a specific capture antibody bio-rad.com. This enables the multiplex analysis of up to 48 different analytes per sample bio-rad.com. Studies have used xMAP technology to quantify cytokine secretion from PBMCs exposed to this compound, revealing that this compound can induce an anti-inflammatory shift in the cytokine profile nih.govfrontiersin.orgnih.gov. For example, this compound exposure has been shown to alter the secretion of cytokines like IL-4, IFN-γ, and TNF-α in PBMCs from patients nih.govnih.gov.

This compound is a synthetic purine analogue that has been investigated for its effects on various biological processes, particularly in the context of conditions involving immune system dysregulation and potential neuroinflammation. This article focuses on preclinical research methodologies used to study this compound, specifically electrophysiological techniques for neuronal network analysis ex vivo and molecular modeling for compound synthesis.

Electrophysiological Techniques for Neuronal Network Analysis (ex vivo) Electrophysiological techniques are crucial for assessing the functional integrity and activity of neuronal networks. Ex vivo approaches, often utilizing acute brain slices, allow for detailed examination of neuronal firing patterns and synaptic transmission in a controlled environment. Studies investigating this compound have employed single-cell electrophysiology in acute brain slices to evaluate its impact on neuronal activity and spontaneous synaptic transmission.researchgate.netnih.govresearchgate.net

Research in experimental autoimmune encephalomyelitis (EAE) mice, a model for multiple sclerosis (MS), has utilized ex vivo electrophysiology to assess the effects of this compound treatment on the primary auditory cortex neuronal network. researchgate.netnih.govresearchgate.net These studies aimed to determine potential direct neuroprotective effects of this compound, independent of its peripheral immunosuppressive actions. researchgate.netnih.govresearchgate.net

Detailed research findings from these studies indicate that this compound administration in vivo partially restored cortical neuronal network function in EAE mice, leading to a reduction in action potential firing. researchgate.netnih.govresearchgate.net Electrophysiological recordings in acute brain slices from treated mice showed an impact on intrinsic cellular firing patterns and spontaneous synaptic transmission in neurons of the primary auditory cortex. researchgate.netnih.govresearchgate.net

Specifically, alterations in glutamate-mediated synaptic transmission are known to occur in EAE. researchgate.net Ex vivo electrophysiological measures of glutamatergic synaptopathy, such as spontaneous excitatory postsynaptic current (sEPSC) frequency, have been assessed. researchgate.net While EAE induction increased the number of EPSCs, this compound treatment showed a trend towards reducing EPSCs compared to vehicle-treated mice, although this did not always reach statistical significance in all measures. researchgate.net

The observed effects on neuronal activity and immune cells were found to be transient. researchgate.netnih.govresearchgate.net These findings suggest that this compound may exert neuroprotective effects by influencing neuronal network function in addition to its well-established impact on immune cells. researchgate.netnih.govresearchgate.net

Summary of Electrophysiological Findings (Ex Vivo in EAE Mice):

Experimental GroupNeuronal Activity (Action Potential Firing)Spontaneous Synaptic Transmission (sEPSCs)
Naive ControlNormalBaseline
EAE (Vehicle)IncreasedIncreased frequency, altered decay/width
EAE (this compound)Partially restored, reduced firingTrend for reduction in EPSCs

Note: This table summarizes general trends observed in research. Specific quantitative data may vary between studies and experimental conditions.

Molecular Modeling and Computational Design for Compound Synthesis Molecular modeling and computational design play a significant role in the synthesis and investigation of this compound and its analogues. These techniques are employed to understand the interaction of this compound with target enzymes, design novel compounds with potentially improved properties, and optimize synthetic routes, particularly enzymatic ones.

Computational studies, such as molecular docking analysis, have been used to investigate the binding nature of this compound to target proteins. For instance, molecular docking has explored the interaction of this compound with enzymes involved in DNA synthesis, such as DNA polymerase ε (POLE), which is relevant due to this compound's mechanism of interfering with DNA metabolism. europeanreview.orgresearchgate.net These analyses can predict binding affinities and conformational changes upon drug binding, providing insights into the impact of mutations on drug interaction. europeanreview.org Studies have shown that certain mutations in enzymes like POLE can alter this compound's binding affinity. europeanreview.org

Molecular modeling is also integral to the design and synthesis of novel this compound-like compounds. nih.gov Computer-aided design approaches are used to create and characterize derivatives of this compound, investigating their potential mechanisms of action. nih.gov This involves predicting how modified structures might interact with biological targets and assessing their potential therapeutic effects in silico before experimental synthesis. nih.gov

Furthermore, molecular modeling supports the development of enzymatic synthesis methods for this compound. nih.govresearchgate.netmdpi.comuniversidadeuropea.com For example, homology modeling of enzymes like 2′-deoxyribosyltransferase (NDT) from Lactobacillus delbrueckii has been performed to understand their structure and how substrates like thymidine dock into their active sites. nih.gov This structural information is valuable for optimizing enzymatic transglycosylation reactions used in the green production of this compound. nih.govuniversidadeuropea.com Computational methods contribute to evaluating the efficiency of synthetic reactions by calculating parameters such as carbon efficiency and atom economy. nih.govuniversidadeuropea.com

The use of molecular modeling and computational design facilitates the rational design of experiments, helping researchers predict the behavior of this compound and its derivatives at a molecular level and guiding the development of more efficient and potentially novel synthetic pathways. europeanreview.orgnih.govnih.gov

Applications of Molecular Modeling and Computational Design:

Application AreaDescriptionExamples
Target Interaction AnalysisStudying binding of this compound to enzymes (e.g., DNA polymerase).Predicting binding affinity, impact of mutations on binding. europeanreview.orgresearchgate.net
Novel Compound DesignDesigning and characterizing this compound derivatives.Predicting interactions of derivatives with biological targets, assessing potential effects in silico. nih.gov
Enzymatic Synthesis OptimizationUnderstanding enzyme structure and substrate docking for biocatalysis.Homology modeling of NDT, optimizing transglycosylation reactions. nih.gov
Synthesis Efficiency EvaluationCalculating parameters like atom economy and carbon efficiency.Assessing the "greenness" and efficiency of synthetic routes. nih.govuniversidadeuropea.com

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound20275

Note: Only compounds explicitly mentioned in the generated content based on the provided outline sections are included.

Drug Discovery and Development Research Preclinical Stage

Design and Synthesis of Novel Cladribine (B1669150) Analogues

The design and synthesis of novel this compound analogues are driven by the desire to improve efficacy, reduce toxicity, or alter pharmacokinetic properties. This involves modifying the basic purine (B94841) nucleoside structure of this compound.

Structure-Activity Relationship (SAR) Studies for Modified Purine Nucleosides

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the this compound molecule affect its biological activity. This compound itself is a modified purine nucleoside, specifically 2-chloro-2'-deoxyadenosine. It is a deaminase-resistant analogue of 2'-deoxyadenosine. openaccesspub.org Its mechanism of significant cytotoxicity and metabolism has been extensively studied, revealing that its active metabolite, 5'-triphosphate, inhibits DNA synthesis and ribonucleotide reductase activity. openaccesspub.org

Research has explored the synthesis of new purine modified analogues. For instance, one study described the efficient two-step synthesis of this compound via the anion glycosylation of purine potassium salt with glycosyl chloride in binary solvent mixtures. openaccesspub.org A new method for preparing diprotected 2-chloro-6-fluoropurine 2'-deoxy-β-D-riboside was developed by treating the 2,6-dichloropurine (B15474) precursor with diethylaminosulfur trifluoride (DAST). openaccesspub.org Additionally, a novel N6-alkylated this compound analogue was synthesized through the amination of acylated 2,6-dihalogenopurine nucleosides. openaccesspub.org Mild hydrolysis of acylated 2-chloro-6-fluoropurine 2'-deoxy-β-D-riboside yielded a new purine hydroxylated nucleoside. openaccesspub.org

Studies have also investigated the impact of halogen atoms at positions 2 and 6 on antiproliferative activity. Dihalogenated nucleoside analogues were tested for their ability to inhibit the growth of HL-60 cells. mdpi.com While this compound showed an IC₅₀ value of 0.22 µM, the dihalogenated analogues exhibited substantially lower inhibition, with 50% inhibition observed at concentrations between 10 and 100 µM. mdpi.com This suggests that the specific halogen substitution pattern significantly influences the cytotoxic potential.

Development of Phospholipid Derivatives

The development of phospholipid derivatives of this compound is an approach to create prodrugs that may offer improved pharmacokinetic properties, such as enhanced oral bioavailability or altered distribution. Phospholipid derivatives of this compound bearing 1,2- and 1,3-diacylglycerol moieties have been prepared using the H-phosphonate approach. doi.orgnih.gov These synthesized conjugates exhibited lower in vitro antiproliferative activity against human tumor cell lines compared to the parent this compound at the same concentrations. doi.orgnih.gov

However, the rationale behind developing lipid prodrugs is often to leverage endogenous pathways involved in dietary lipid processing to improve absorption and bypass first-pass liver metabolism, particularly when administered orally. google.com While the in vitro activity of these phospholipid derivatives might be lower, their in vivo behavior, such as slow release and prolonged circulation of the liberated nucleoside, could be advantageous, as observed with phospholipid derivatives of fludarabine (B1672870) in animal studies. doi.orgnih.gov

Enzymatic Transglycosylation Approaches

Enzymatic transglycosylation offers a potentially eco-friendly and efficient alternative to traditional chemical synthesis methods for producing nucleoside analogues like this compound. mdpi.commdpi.comnih.gov This process involves the transfer of a carbohydrate moiety from a nucleoside donor to a heterocyclic base, catalyzed by enzymes such as purine nucleoside phosphorylase (PNP) or 2′-deoxyribosyltransferase (NDT). mdpi.comnih.govgoogle.com

Studies have utilized PNP from Aeromonas hydrophila (AhPNP) to catalyze the synthesis of this compound through a "one-pot, one-enzyme" transglycosylation. mdpi.com Using 7-methylguanosine (B147621) iodide and its 2′-deoxy counterpart as sugar donors, good conversions (49–67%) were achieved under screening conditions. mdpi.com Enzymatic glycosylation has been suggested as an alternative to the chemical route for this compound synthesis. mdpi.com Examples of transglycosylation using PNPs from E. coli and Geobacillus thermoglucosidasius in mono- or bi-enzymatic processes have been reported. mdpi.com An E. coli PNP-catalyzed transglycosylation for preparing 2′-deoxynucleosides, including this compound, exploited a 7-methyl purine nucleoside iodide as the sugar donor. mdpi.com

Another enzymatic approach involves the use of immobilized 2′-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT). nih.gov A two-step immobilization methodology, including covalent immobilization onto glutaraldehyde-activated biomimetic silica (B1680970) nanoparticles followed by entrapment in calcium alginate, resulted in a stable and highly reusable biocatalyst for this compound production. nih.gov This immobilized enzyme system displayed 98% retained activity and showed high reusability (up to 2100 reuses) in the enzymatic synthesis of this compound at the milligram scale. nih.gov

Multi-enzymatic systems have also been explored to improve this compound synthesis. mdpi.com A cascade system utilizing purine 2′-deoxyribosyltransferase from Leishmania mexicana (LmPDT) and Escherichia coli hypoxanthine (B114508) phosphoribosyltransferase (EcHPRT), immobilized onto magnetic microspheres, demonstrated improved this compound synthesis and efficient conversion of an undesired by-product into a high-added-value product. mdpi.com

Investigation of Repurposing Mechanisms (Preclinical Exploration)

Drug repurposing involves identifying new therapeutic uses for existing drugs. Preclinical exploration of this compound for repurposing focuses on investigating its mechanisms of action in different disease models beyond its traditional uses in hematological malignancies. neurologylive.commdpi.com

This compound's effects on B and T cells make it a candidate for repurposing in autoimmune diseases like multiple sclerosis (MS) and myasthenia gravis (MG). neurologylive.commultiplesclerosisnewstoday.commultiplesclerosisnewstoday.com Preclinical findings have informed the design of studies investigating this compound in these conditions. neurologylive.comneurologylive.com In preclinical models, this compound has been shown to selectively deplete lymphocyte populations, particularly B cells, which are implicated in the pathogenesis of MS and MG. neurologylive.commultiplesclerosisnewstoday.comnih.govbmj.com

Beyond its immunomodulatory effects, preclinical studies have also explored other potential repurposing mechanisms. For example, this compound has been shown to exert a neuroprotective effect in experimental autoimmune encephalomyelitis (EAE) mice, a model for MS, partially restoring cortical neuronal network function. nih.gov This suggests potential mechanisms beyond immune cell depletion.

Preclinical repurposing efforts have also considered this compound for conditions like Parkinson's disease, where its anti-inflammatory effects on microglia at lower doses have been investigated in preclinical studies. researchgate.net While a preclinical screen of chemotherapies for brain tumors showed this compound to be relatively inactive in vitro and predicted not to penetrate the central nervous system, highlighting the importance of preclinical validation for specific indications. aacrjournals.org

Formulation Research for Preclinical Models (e.g., Sublingual Formulation Development in Animal Models)

Formulation research in the preclinical stage focuses on developing suitable drug delivery systems for testing in animal models. This includes exploring different routes of administration and optimizing formulations for desired pharmacokinetic profiles.

A notable area of preclinical formulation research for this compound is the development of a sublingual formulation. A proprietary sublingual thin-film formulation (BNT23001) of this compound is being developed for the treatment of MS. multiplesclerosisnewstoday.combionxt.commedpath.comaccessnewswire.combionxt.comwebdisclosure.com Preclinical studies in animal models have demonstrated that this sublingual formulation exhibits comparable pharmacological properties to existing oral tablet therapies, such as rapid absorption into the bloodstream and bioequivalence. multiplesclerosisnewstoday.commultiplesclerosisnewstoday.commedpath.combionxt.comwebdisclosure.com

Animal pharmacokinetic studies assessed how the sublingual formulation moves into, through, and out of the body, showing rapid absorption and bioequivalence comparable to the reference oral drug for all administered samples. multiplesclerosisnewstoday.com Toxicity studies in animal models with the sublingual formulation showed no clinical abnormalities or signs of toxicity after consecutive days of dosing, supporting its safety profile in preclinical settings. multiplesclerosisnewstoday.commultiplesclerosisnewstoday.commedpath.combionxt.comwebdisclosure.com The sublingual route is being explored to offer an easier mode of administration, particularly for patients with swallowing difficulties, and potentially provide faster therapeutic action by bypassing the gastrointestinal system. multiplesclerosisnewstoday.commultiplesclerosisnewstoday.commedpath.combionxt.com

These preclinical formulation studies in animal models are crucial for laying the groundwork for subsequent human bioequivalence and clinical trials. multiplesclerosisnewstoday.commultiplesclerosisnewstoday.combionxt.commedpath.comaccessnewswire.combionxt.comwebdisclosure.com

Data Table: Preclinical Data on Sublingual this compound Formulation (BNT23001)

Study TypeModel SystemKey FindingCitation
Pharmacokinetic (PK)Animal ModelsRapid absorption into bloodstream, bioequivalence comparable to oral tablet. multiplesclerosisnewstoday.commultiplesclerosisnewstoday.commedpath.combionxt.comwebdisclosure.com
ToxicityAnimal ModelsNo clinical abnormalities or signs of toxicity after consecutive dosing. multiplesclerosisnewstoday.commultiplesclerosisnewstoday.commedpath.combionxt.comwebdisclosure.com

Future Directions and Unresolved Research Questions

Elucidation of Remaining Mechanistic Unknowns

Despite a general understanding of its cytotoxic mechanism, the full picture of how cladribine (B1669150) works remains incomplete. researchgate.netopenaccessjournals.com The exact reasons for its profound and lasting efficacy in hairy cell leukemia compared to other lymphoid malignancies are not fully understood. ashpublications.org While it is known that this compound's selective toxicity in lymphocytes is due to the high ratio of deoxycytidine kinase (dCK) to 5'-nucleotidase (5'-NT), which favors the accumulation of its active triphosphate form, nuances of this process require further investigation. ashpublications.orgpracticalneurology.com

Key unresolved questions include:

Differential Cellular Effects: The precise reasons for the varying degrees of depletion and recovery rates among different lymphocyte subsets, such as the more pronounced effect on CD4+ cells compared to CD8+ cells and the rapid recovery of NK cells, are not fully detailed. practicalneurology.comresearchgate.net

Non-canonical Pathways: The in vivo relevance of this compound's immunomodulatory actions beyond its direct cytotoxic effects is largely unknown. researchgate.net In vitro studies suggest that this compound can influence immune cell activation through pathways that may not require its phosphorylation into the active cytotoxic form, but the clinical significance of these findings is yet to be determined. nih.govmdpi.com

Intracellular Transport and Efflux: While nucleoside transporters are responsible for this compound's entry into cells, the complete dynamics of its transport and efflux, including the role of specific pumps like the ATP-binding cassette C4, need more detailed characterization. researchgate.net

Optimization of Targeted Cellular Effects

A significant area of future research is the optimization of this compound's effects on specific immune cell populations to enhance its therapeutic benefits while minimizing potential side effects. Current research shows that this compound has a selective and long-lasting depleting effect on B lymphocytes, particularly memory B cells. researchgate.net Further investigation aims to refine this targeting.

Long-term studies have revealed more differentiated insights into this compound's immunological consequences. For instance, research has shown a selective action against central memory T cells and memory B cells, alongside a hyper-repopulation of maturing B cells. researchgate.net Notably, counts of various pro-inflammatory T helper 17 (TH17) cells were significantly reduced 24 months after treatment initiation, with depletion rates comparable to those of class-switched memory B-cells. researchgate.netneurology.org Understanding these nuanced effects on different lymphocyte subsets could lead to more strategic use of the drug. researchgate.netneurology.org The goal is to better tailor treatment to the specific immunological profile of a patient's disease.

Development of Next-Generation this compound Analogues with Enhanced Selectivity or Potency

The development of new this compound analogues is a key strategy to improve upon the existing therapeutic profile. The goal is to synthesize novel purine (B94841) nucleoside analogues with enhanced selectivity for target cells or increased potency, which could lead to lower effective doses and reduced toxicity. nih.gov

Research in this area focuses on several approaches:

Modifying the Purine Ring: Altering the chemical structure of the purine ring, similar to how the chlorine atom in this compound confers resistance to adenosine (B11128) deaminase (ADA), could lead to analogues with different metabolic stabilities and cellular uptake characteristics. ashpublications.orgnih.gov

Carbocyclic Nucleosides: The synthesis of carbocyclic nucleosides, which lack a glycosidic linkage, offers increased metabolic stability against enzymes like nucleoside phosphorylases, potentially prolonging their therapeutic effect. tandfonline.comtandfonline.com

Multi-Substrate Analogues: Novel nucleotide analogues that mimic multiple substrates are being designed. For example, compounds that connect a nucleobase to a mimetic of orthophosphate with a rigid spacer have been synthesized to act as potent inhibitors of enzymes like purine nucleoside phosphorylase. oup.comnih.gov

These efforts aim to create compounds that are more effective and have a better safety profile than this compound. nih.gov

Further Exploration of Immunomodulatory Pathways Beyond Cytotoxicity

Beyond its well-documented cytotoxic effects on lymphocytes, this compound exerts other immunomodulatory influences. researchgate.netnih.gov Future research is focused on understanding these non-cytotoxic mechanisms, which may contribute significantly to its long-term efficacy. msaustralia.org.au

Key areas of investigation include:

Cytokine Modulation: this compound has been shown to alter cytokine profiles, potentially shifting the immune environment towards a less inflammatory state. nih.govfrontiersin.orgnih.gov It can reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by microglia. nih.govectrims.eu

Immune Cell Activation and Adhesion: Studies indicate that this compound can decrease the activation of various immune cells, including T cells and NK cells, sometimes through mechanisms independent of its phosphorylation. nih.govmdpi.com It has also been shown to alter the expression of cell surface molecules involved in adhesion and costimulation, which could reduce the ability of immune cells to migrate into tissues like the brain. msaustralia.org.aumdpi.com For example, this compound treatment is associated with a decreased density of ICAM-1, CD44, and HLADR on B cells. mdpi.com

T-cell and B-cell Crosstalk: this compound may impair the interaction between T and B cells, which is crucial for pathogenic effector functions in autoimmune diseases. frontiersin.org

Elucidating these pathways could explain the sustained clinical benefits observed long after the drug has been administered and immune cell counts have recovered. msaustralia.org.aufrontiersin.org

Investigation of this compound's Impact on Central Nervous System (CNS) Resident Cells and Neuroprotection in Preclinical Contexts

This compound's ability to cross the blood-brain barrier (BBB) opens up the possibility of direct effects on CNS resident cells, which is a growing area of interest for its application in neuroinflammatory conditions like multiple sclerosis. practicalneurology.comfrontiersin.orgresearchgate.net Preclinical studies are exploring these potential neuroprotective effects. nih.govfrontiersin.orgresearchgate.net

In vitro and animal model studies have shown that:

Microglial Modulation: this compound can directly affect microglia, the resident immune cells of the CNS. frontiersin.orgresearchgate.net It has been shown to inhibit microglial proliferation, reduce their granularity and phagocytic ability, and decrease the production of pro-inflammatory cytokines. nih.govectrims.eufrontiersin.orgresearchgate.net Some studies also suggest it can induce apoptosis in activated microglia. nih.govfrontiersin.orgnih.gov

Astrocyte Resistance: In contrast to its effects on microglia, astrocytes appear to be resistant to the actions of this compound, which may be due to differences in intracellular phosphorylation. nih.gov

Neuronal Preservation: Studies using co-cultures of lymphocytes and neuronal cells have found that while this compound induces apoptosis in lymphocytes, it does not appear to directly harm neurons. mdpi.com

Neuroprotective Mechanisms: In animal models of experimental autoimmune encephalomyelitis (EAE), this compound has demonstrated neuroprotective effects, potentially by disrupting the activity of pro-inflammatory molecules like IL-1β at synapses, independent of its peripheral immunosuppressive actions. nih.gov

Further research is needed to confirm these findings and understand their relevance in human patients. researchgate.netresearchgate.net

Integration of Omics Data for Deeper Mechanistic Understanding

To gain a more holistic view of this compound's effects, researchers are turning to "omics" technologies, including transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov Integrating these large-scale datasets can provide a comprehensive molecular signature of this compound's impact on cells. researchgate.netnih.gov

A multi-omics approach allows for:

Biomarker Discovery: Identifying genes, proteins, and microRNAs whose expression is consistently altered by this compound could lead to the discovery of biomarkers for treatment response. nih.govresearchgate.netnih.gov For example, a study integrating gene, protein, and miRNA data identified a molecular profile induced by this compound in peripheral blood mononuclear cells (PBMCs), validating several molecules ex vivo in treated patients. researchgate.netnih.gov

Pathway Analysis: By examining the collective changes across different molecular layers, researchers can better understand the biological pathways that are most affected by the drug. frontiersin.orgresearchgate.net This can reveal novel mechanisms of action and resistance.

Personalized Medicine: A deeper understanding of the molecular effects of this compound could eventually allow for the prediction of which patients are most likely to respond to treatment, paving the way for more personalized therapeutic strategies.

This integrative approach is considered crucial for moving beyond a single-molecule understanding and capturing the complexity of the drug's interaction with the biological system. frontiersin.orgnih.gov

Strategies to Overcome Drug Resistance in Preclinical Settings

A major challenge in cancer therapy is the development of drug resistance. tandfonline.comtandfonline.com While this compound is highly effective in certain leukemias, resistance can emerge. Preclinical research is actively investigating the mechanisms of resistance and developing strategies to overcome it.

The primary mechanisms of this compound resistance are multifactorial and include:

Decreased Deoxycytidine Kinase (dCK) Activity: A reduction in the activity of dCK, the enzyme that performs the initial and rate-limiting phosphorylation of this compound, is considered a major determinant of resistance. ashpublications.orgnih.govtandfonline.comtandfonline.comaacrjournals.org

Increased 5'-Nucleotidase (5'-NT) Activity: Higher levels of the dephosphorylating enzyme 5'-NT can counteract dCK, leading to lower levels of active this compound triphosphate. ashpublications.orgaacrjournals.org

Altered Nucleoside Transport: Reduced transport of this compound into the cell can also confer resistance. ashpublications.orgtandfonline.com

Defective Apoptotic Pathways: Alterations in the cellular machinery that executes programmed cell death can make cells less sensitive to this compound's cytotoxic effects. ashpublications.orgtandfonline.com

Preclinical strategies to circumvent resistance often involve combination therapies. The use of this compound with other agents that can modulate these resistance pathways is an area of active investigation. ashpublications.org Understanding these resistance mechanisms is crucial for the optimal use of this compound and for designing next-generation analogues that can bypass them. nih.govtandfonline.com

Q & A

Basic Research Question: What experimental approaches are used to elucidate Cladribine’s mechanism of action in lymphocyte depletion?

Methodological Answer:
this compound’s lymphotoxic effects are studied using in vitro lymphocyte proliferation assays and animal models (e.g., experimental autoimmune encephalomyelitis [EAE]) to quantify its impact on CD4+/CD8+ T-cell subsets and B-cells. Researchers measure adenosine deaminase resistance, mitochondrial DNA damage, and apoptosis markers (e.g., caspase-3 activation) to confirm its selective cytotoxicity . For reproducibility, protocols should specify cell lines (e.g., Jurkat T-cells), this compound concentrations (e.g., 0.1–10 µM), and incubation times (24–72 hours) .

Basic Research Question: How are optimal dosing regimens for this compound determined in clinical trials?

Methodological Answer:
Dose selection relies on phase III trials (e.g., CLARITY trial) comparing cumulative doses (3.5 mg/kg vs. 5.25 mg/kg) over 96 weeks, with primary endpoints like annualized relapse rate (ARR) and safety profiles. Researchers use pharmacokinetic (PK) modeling to correlate plasma concentrations with lymphocyte depletion kinetics, ensuring doses achieve >80% reduction in CD19+ B-cells without prolonged severe lymphopenia (grade 3–4) . Dose-ranging studies in primates (e.g., 1.5–6 mg/kg/day) further validate cardiac safety thresholds .

Advanced Research Question: How can contradictory findings on this compound’s efficacy (e.g., EDSS progression, relapse rates) be reconciled across studies?

Methodological Answer:
Contradictions in outcomes (e.g., EDSS stability in CLARITY vs. variable results in real-world registries) require:

  • Meta-analysis using Cochrane Review criteria to assess heterogeneity in trial design, patient demographics, and follow-up durations .
  • Subgroup analysis of high-activity MS populations (e.g., ≥2 relapses/year) to identify responders .
  • Adjustment for confounders like prior DMT use, MRI lesion load, and baseline disability .
    Pooled data from CLARITY, CLARITY Extension, and PREMIERE trials show consistent disability reduction (47% vs. placebo) when stratified by disease severity .

Advanced Research Question: What methodologies assess this compound’s long-term efficacy (>4 years) and retreatment strategies?

Methodological Answer:
Long-term follow-up uses:

  • Registry data (e.g., CLASSIC-MS study) tracking NEDA-3 (no relapses, disability progression, or MRI activity) over 10+ years .
  • Open-label extensions to evaluate retreatment criteria (e.g., disease activity resurgence after year 4) .
  • Lymphocyte monitoring to guide retreatment timing, ensuring absolute counts return to normal ranges (≥800 cells/µL) before additional cycles .

Advanced Research Question: How is malignancy risk analyzed in this compound-treated cohorts?

Methodological Answer:
Malignancy risk is assessed via:

  • Pooled safety data from phase III trials (CLARITY, ORACLE MS) comparing incidence rates to placebo and background population rates .
  • Standardized incidence ratios (SIRs) adjusted for age and sex, showing no significant increase (SIR = 1.1; 95% CI: 0.8–1.5) .
  • Long-term registries tracking latency periods for hematologic cancers, with follow-up ≥5 years recommended .

Advanced Research Question: What PK/PD models validate this compound’s cardiac safety profile?

Methodological Answer:
Cardiac safety is evaluated through:

  • ECG substudies (e.g., CLARITY substudy, n = 143) measuring QTc intervals at peak plasma concentrations (2–4 hours post-dose) .
  • PK/PD modeling using linear regression to correlate this compound concentrations (0.1–50 ng/mL) with ∆∆QTcF values, confirming no clinically relevant prolongation (slope ≈ 0; p > 0.05) .
  • Toxicology studies in primates (6 mg/kg/day for 3 months) showing no arrhythmogenic effects .

Basic Research Question: How should research questions on this compound’s neuroprotective effects be formulated?

Methodological Answer:
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: “Does this compound preserve synaptic glutamate transmission in EAE models by modulating astrocyte activation?”
    Include PICO elements :
  • Population : EAE-induced mice with confirmed neuroaxonal damage.
  • Intervention : Intracerebroventricular this compound (0.5 mg/kg).
  • Comparison : Placebo or interferon-beta.
  • Outcome : MRI-based gray matter atrophy rates and electrophysiological synaptic activity .

Basic Research Question: What protocols ensure reproducibility in preclinical this compound studies?

Methodological Answer:

  • Detailed experimental sections : Specify compound purity (e.g., ≥95% by HPLC), storage conditions (−80°C in amber vials), and vehicle controls (e.g., saline with 0.1% DMSO) .
  • Standardized assays : Flow cytometry for lymphocyte subsets (CD4+/CD8+/CD19+), using identical antibody clones and gating strategies across labs .
  • Data sharing : Publish raw lymphocyte counts, MRI sequences (e.g., T2-FLAIR lesion volumes), and adverse event logs as supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.